molecular formula C8H11NO B043574 (R)-2-(1-Aminoethyl)phenol CAS No. 123983-05-1

(R)-2-(1-Aminoethyl)phenol

Cat. No.: B043574
CAS No.: 123983-05-1
M. Wt: 137.18 g/mol
InChI Key: ZWKWKJWRIYGQFD-ZCFIWIBFSA-N
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Description

(R)-2-(1-Aminoethyl)phenol is a valuable chiral compound that serves as a versatile building block and ligand in organic synthesis and medicinal chemistry research. This molecule features a stereogenic center adjacent to both an amino group and a phenolic hydroxyl group, creating a multifunctional scaffold ideal for constructing complex molecular architectures. Its primary research application lies in asymmetric catalysis, where it acts as a precursor for chiral ligands, particularly in metal-catalyzed reactions such as the addition of diethylzinc to aldehydes to produce enantiomerically enriched secondary alcohols. The phenolic oxygen and the primary amine can coordinate to various metals, forming chiral complexes that induce high enantioselectivity in transformation processes.

Properties

IUPAC Name

2-[(1R)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKWKJWRIYGQFD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455290
Record name (R)-2-(1-Aminoethyl)phenol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123983-05-1
Record name (R)-2-(1-Aminoethyl)phenol
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Record name 123983-05-1
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Foundational & Exploratory

Synthesis of Enantiopure (R)-2-(1-Aminoethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure (R)-2-(1-Aminoethyl)phenol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a primary amine and a phenolic hydroxyl group on a chiral scaffold, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining this compound in high enantiopurity. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data for the most relevant synthetic methodologies.

The synthesis of enantiopure this compound can be broadly approached through three main strategies:

  • Asymmetric Synthesis: The creation of the desired stereocenter from a prochiral precursor.

  • Kinetic Resolution: The separation of a racemic mixture of 2-(1-Aminoethyl)phenol.

  • Chiral Pool Synthesis: The elaboration of a readily available enantiopure starting material.

This guide will delve into the practical aspects of these approaches, with a focus on asymmetric reduction of a prochiral ketone and the resolution of a racemic amine via diastereomeric salt formation and enzymatic methods.

Asymmetric Synthesis via Reduction of 2'-Hydroxyacetophenone

A prominent asymmetric route to this compound involves the enantioselective reduction of the prochiral ketone, 2'-hydroxyacetophenone, to the corresponding (R)-alcohol, followed by conversion of the hydroxyl group to an amino group.

Enantioselective Reduction of 2'-Hydroxyacetophenone

The key step in this sequence is the asymmetric reduction of 2'-hydroxyacetophenone to yield (R)-1-(2-hydroxyphenyl)ethanol. This can be achieved using various catalytic systems, including chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst) or asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Borane Reduction using an In Situ Generated Oxazaborolidine Catalyst

This protocol is adapted from a general procedure for the enantioselective reduction of aromatic ketones.[1][2]

Materials:

  • (S)-5-(Diphenylhydroxymethyl)pyrrolidin-2-one

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • 2'-Hydroxyacetophenone

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation (In Situ): In a flame-dried, argon-purged flask, dissolve (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one (0.1 equivalents) in anhydrous THF. To this solution at room temperature, add a 1.0 M solution of BH₃·THF (0.1 equivalents). Stir the mixture for 15 minutes to allow for the in situ formation of the chiral oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to 0 °C. In a separate flask, dissolve 2'-hydroxyacetophenone (1.0 equivalent) in anhydrous THF. Add the ketone solution dropwise to the catalyst solution over 10 minutes.

  • Borane Addition: To the reaction mixture, slowly add a 1.0 M solution of BH₃·THF (1.0 equivalent) at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude (R)-1-(2-hydroxyphenyl)ethanol by flash column chromatography on silica gel.

Conversion of (R)-1-(2-hydroxyphenyl)ethanol to this compound

The conversion of the chiral alcohol to the corresponding amine can be achieved through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or conversion to a sulfonate ester followed by displacement with an amine source.

Experimental Protocol: Two-Step Amination via Mesylation and Azide Displacement

Materials:

  • (R)-1-(2-hydroxyphenyl)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

Procedure:

  • Mesylation: Dissolve (R)-1-(2-hydroxyphenyl)ethanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C. To this solution, add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate.

  • Azide Displacement: Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 equivalents). Heat the mixture to 80 °C and stir for 12 hours. Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude (R)-1-(1-azidoethyl)phenol.

  • Reduction: In a separate flask, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF at 0 °C. Add a solution of the crude azide in anhydrous THF dropwise. Stir the reaction at room temperature for 4 hours. Cautiously quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate. Purify the crude product by chromatography to obtain this compound.

Data Summary for Asymmetric Synthesis Route

StepProductTypical Yield (%)Enantiomeric Excess (e.e.) (%)
Asymmetric Reduction(R)-1-(2-hydroxyphenyl)ethanol85-95>95
AminationThis compound60-70 (over 2 steps)>95

Kinetic Resolution of Racemic 2-(1-Aminoethyl)phenol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or via an enzyme-catalyzed reaction.

Diastereomeric Salt Resolution

This classical method involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3][4][5][6]

Experimental Protocol: Resolution with L-Tartaric Acid

Materials:

  • Racemic 2-(1-Aminoethyl)phenol

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide solution (2 M)

  • Dichloromethane

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve racemic 2-(1-Aminoethyl)phenol (1.0 equivalent) in a minimum amount of warm methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in warm methanol. Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask can be stored at 4 °C overnight.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor, containing the more soluble diastereomeric salt, can be processed to recover the (S)-enantiomer.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add 2 M sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 11).

  • Extraction and Purification: Extract the liberated this compound with dichloromethane (3 x volume of aqueous layer). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched amine. The enantiomeric excess can be improved by recrystallization of the diastereomeric salt before liberation of the free amine.

Data Summary for Diastereomeric Salt Resolution

Resolving AgentSolventTypical Yield of (R)-enantiomer (%)Enantiomeric Excess (e.e.) (%)
L-(+)-Tartaric AcidMethanol35-45>98 (after one recrystallization)
Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines through enantioselective acylation. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a versatile and robust enzyme for this purpose.[7][8][9][10]

Experimental Protocol: Lipase-Catalyzed Acylation

Materials:

  • Racemic 2-(1-Aminoethyl)phenol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Ethyl acetate (as acyl donor and solvent)

  • Anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether)

  • Standard laboratory glassware and shaker/incubator

Procedure:

  • Reaction Setup: To a flask, add racemic 2-(1-Aminoethyl)phenol (1.0 equivalent) and the chosen anhydrous organic solvent. Add immobilized CALB (e.g., 20-50 mg per mmol of substrate).

  • Acylation: Add ethyl acetate (0.6 equivalents) to the mixture. The sub-stoichiometric amount of acyl donor is used to achieve a conversion close to 50%.

  • Reaction: Shake the mixture at a constant temperature (e.g., 40 °C) in an incubator.

  • Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with the solvent and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted this compound and the acylated (S)-enantiomer can be separated by column chromatography or by an acid-base extraction. For the latter, dissolve the mixture in an organic solvent and extract with an acidic aqueous solution to protonate and extract the unreacted amine. The amide will remain in the organic layer. Basification of the aqueous layer and extraction will yield the pure this compound.

Data Summary for Enzymatic Kinetic Resolution

EnzymeAcyl DonorSolventTypical Yield of (R)-enantiomer (%)Enantiomeric Excess (e.e.) (%)
Immobilized Candida antarctica Lipase BEthyl AcetateToluene40-48>99

Chiral Pool Synthesis

Visualization of Synthetic Workflows

Asymmetric Synthesis Workflow

start 2'-Hydroxyacetophenone step1 Asymmetric Reduction start->step1 intermediate1 (R)-1-(2-hydroxyphenyl)ethanol step1->intermediate1 step2 Mesylation intermediate1->step2 intermediate2 (R)-OMs intermediate step2->intermediate2 step3 Azide Displacement intermediate2->step3 intermediate3 (R)-Azide intermediate step3->intermediate3 step4 Reduction intermediate3->step4 end This compound step4->end

Caption: Workflow for the asymmetric synthesis of this compound.

Diastereomeric Salt Resolution Workflow

start Racemic 2-(1-Aminoethyl)phenol step1 Salt Formation (L-Tartaric Acid) start->step1 intermediate1 Mixture of Diastereomeric Salts step1->intermediate1 step2 Fractional Crystallization intermediate1->step2 intermediate2 Less Soluble Salt ((R)-Amine Salt) step2->intermediate2 intermediate3 More Soluble Salt ((S)-Amine Salt) step2->intermediate3 step3 Liberation (Base) intermediate2->step3 end This compound step3->end

Caption: Workflow for diastereomeric salt resolution.

Enzymatic Kinetic Resolution Workflow

start Racemic 2-(1-Aminoethyl)phenol step1 Enzymatic Acylation (CALB, Ethyl Acetate) start->step1 intermediate1 Mixture: (R)-Amine & (S)-Amide step1->intermediate1 step2 Separation (Chromatography or Acid-Base Extraction) intermediate1->step2 end1 This compound step2->end1 end2 (S)-N-acetyl-2-(1-aminoethyl)phenol step2->end2

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

The synthesis of enantiopure this compound can be effectively achieved through several synthetic strategies. The choice of method will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired level of enantiopurity. Asymmetric synthesis via the reduction of 2'-hydroxyacetophenone offers a direct route to the chiral alcohol precursor, which can then be converted to the target amine. Diastereomeric salt resolution is a robust, classical method that is often amenable to large-scale production. Enzymatic kinetic resolution provides an environmentally friendly and highly selective alternative. Each of these methods, when optimized, can provide access to this compound in high yield and excellent enantiomeric excess, enabling its use in the development of novel chiral molecules for the pharmaceutical and other fine chemical industries.

References

Spectroscopic Data of (R)-2-(1-Aminoethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the expected spectroscopic data for the chiral compound (R)-2-(1-Aminoethyl)phenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide includes synthesized Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols and a workflow diagram for spectroscopic analysis.

Chemical Structure

This compound

  • Molecular Formula: C₈H₁₁NO

  • Molecular Weight: 137.18 g/mol

  • CAS Number: 123983-05-1

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is synthesized based on the analysis of its chemical structure and comparison with spectroscopic data of similar compounds, including ortho-substituted phenols and primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10d1HAr-H
~6.95t1HAr-H
~6.80t1HAr-H
~6.70d1HAr-H
~4.15q1HCH-NH₂
~2.50 (broad s)s3HOH, NH₂
~1.45d3HCH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155.0Ar-C-OH
~128.5Ar-CH
~128.0Ar-CH
~121.0Ar-C-CH(NH₂)CH₃
~118.5Ar-CH
~115.0Ar-CH
~50.0CH-NH₂
~24.0CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)StrongO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2980-2850MediumAliphatic C-H stretching
~1600, ~1480MediumAromatic C=C bending
~1230StrongPhenolic C-O stretching
~1100MediumC-N stretching
~750StrongOrtho-disubstituted C-H bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
137Moderate[M]⁺ (Molecular Ion)
122High[M - CH₃]⁺
94Moderate[M - CH₃CHNH₂]⁺ (loss of aminoethyl)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is generally from 0 to 160 ppm.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be recorded from a thin film of the compound between two salt plates. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, commonly with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Prep Prepare Sample NMR NMR Spectroscopy Prep->NMR Analyze IR IR Spectroscopy Prep->IR Analyze MS Mass Spectrometry Prep->MS Analyze Process Process Raw Data NMR->Process Generate Data IR->Process Generate Data MS->Process Generate Data Interpret Interpret Spectra Process->Interpret Processed Data Structure Structure Elucidation/ Confirmation Interpret->Structure Final Interpretation

A generalized workflow for spectroscopic analysis.

Physical and chemical properties of (R)-2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(1-Aminoethyl)phenol is a chiral amine and a valuable building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a phenol group and a chiral aminoethyl side chain, provides a versatile scaffold for the synthesis of complex molecular architectures. This document serves as a comprehensive technical guide, summarizing the known physical, chemical, and spectroscopic properties of this compound. It also details relevant experimental protocols and its application in chiral separations, providing a critical resource for professionals in drug discovery and organic synthesis.

Compound Identification and Properties

Precise identification and understanding the fundamental properties of a chemical entity are paramount for its application in research and development.

Table 1: Compound Identifiers
IdentifierValueReference
CAS Number 123983-05-1[1]
IUPAC Name 2-[(1R)-1-aminoethyl]phenol[2]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Canonical SMILES CC(--INVALID-LINK--N)
InChI 1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1[2]
InChIKey ZWKWKJWRIYGQFD-ZCFIWIBFSA-N[2]
Table 2: Physical and Chemical Properties

This table summarizes the key physical and chemical properties, including both experimental and predicted values.

PropertyValueTypeReference
Physical Form SolidExperimental[2]
Melting Point 87-88 °CExperimental[3]
Boiling Point 246.3 ± 15.0 °CPredicted[3]
Density 1.096 ± 0.06 g/cm³Predicted[3]
pKa 9.99 ± 0.35Predicted[3]
XLogP3 1.4Computed[4]
Solubility The presence of both a phenolic hydroxyl group and an amino group suggests good solubility in polar solvents like water, methanol, and ethanol through hydrogen bonding.[5] The benzene ring imparts hydrophobic character, allowing for solubility in some organic solvents.[6]Inferred
Storage Conditions 2-8 °C, sealed in dry, keep in dark place.Experimental[3][7]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

  • ¹H and ¹³C NMR: Detailed proton and carbon NMR spectral data are available and essential for confirming the molecular structure and stereochemistry.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band around 3200–3600 cm⁻¹, indicative of the phenolic hydroxyl group and hydrogen bonding.[9] Aromatic C-H stretches appear between 3000-3100 cm⁻¹, while the C=C aromatic ring stretches are observed in the 1500–1600 cm⁻¹ region.[9] A key C-O stretching vibration is also present.[9] Vapor phase IR spectra are also available for this compound.[4][10]

  • Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available to confirm the molecular weight and fragmentation pattern of the compound.[4][8]

Experimental Protocols

The synthesis and isolation of enantiomerically pure this compound is a critical process for its use in pharmaceutical applications.

Synthesis of Racemic 2-(1-Aminoethyl)phenol

A general method for synthesizing the related compound, 2-(2-aminoethyl)phenol, involves the reduction of a nitrovinyl precursor, which can be adapted.

Protocol: Reduction of 2-(2-nitrovinyl)phenol [11]

  • Preparation: A solution of 2-(2-nitrovinyl)phenol (5.21 mmol) in tetrahydrofuran (THF, 12 mL) is prepared.

  • Reduction: The solution is added dropwise over 1 hour to a stirred and cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄, 17.18 mmol) in THF (6 mL) under an inert atmosphere.

  • Reaction: The mixture is stirred for an additional 2 hours at room temperature.

  • Quenching: The reaction is cooled to 0 °C, and water is carefully added to quench the excess LiAlH₄.

  • Work-up: The organic solvent is removed under vacuum. The residue is dissolved in 10% HCl (40 mL) and washed with ethyl acetate (2 x 20 mL). The combined aqueous layers are then basified to a pH >10 with concentrated ammonia.

  • Extraction: The product is extracted from the aqueous layer with chloroform (3 x 30 mL).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the final compound.[11]

Chiral Resolution

Obtaining the pure (R)-enantiomer from a racemic mixture is typically achieved through chiral resolution.[12] This process involves the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[13][14] The diastereomers, having different physical properties like solubility, can then be separated.[14]

Conceptual Protocol: Resolution via Diastereomeric Salt Formation [12][15]

  • Salt Formation: The racemic 2-(1-aminoethyl)phenol is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.

  • Isolation: The crystallized salt is isolated by filtration. This step enriches one of the enantiomers.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amine, now in an enantiomerically enriched or pure form.

  • Purification: The final this compound is then purified from the reaction mixture.

The logical workflow for this crucial process is visualized below.

G cluster_workflow Workflow: Chiral Resolution of 2-(1-Aminoethyl)phenol racemate Racemic Mixture (R)- and (S)-2-(1-Aminoethyl)phenol reagent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) racemate->reagent Step 1 salts Formation of Diastereomeric Salts [(R)-amine·(L)-acid] [(S)-amine·(L)-acid] reagent->salts Step 2 crystallization Fractional Crystallization (Exploits different solubilities) salts->crystallization Step 3 separation Filtration crystallization->separation Step 4 less_soluble Less Soluble Salt Precipitates (e.g., (R)-amine salt) separation->less_soluble Solid more_soluble More Soluble Salt in Solution (e.g., (S)-amine salt) separation->more_soluble Filtrate basification Basification (e.g., NaOH) (Liberates free amine) less_soluble->basification Step 5 product Pure this compound basification->product Final Product

Workflow for Chiral Resolution.

Applications in Research and Development

This compound is not an end-product itself but a crucial intermediate. Its utility stems from the dual reactivity of its amine and phenol groups and its defined stereochemistry.

  • Pharmaceutical Intermediate: It serves as a key intermediate in the development of various pharmaceutical agents. The chiral center is often incorporated into the final drug molecule, where stereochemistry is critical for efficacy and safety.

  • Chiral Sensor/Auxiliary: This compound and its derivatives have been explored for use in Nuclear Magnetic Resonance (NMR) spectroscopy.[16] It can be converted into a chiral solvating agent (CSA) to help determine the enantiomeric purity and absolute configuration of other chiral molecules, such as amino acids.[16] In this application, the CSA interacts differently with the two enantiomers of an analyte, causing their signals to be distinguishable in the NMR spectrum.

The process of using a derivative of this compound as a chiral sensor is outlined in the diagram below.

G cluster_pathway Use as a Chiral Sensor in NMR Analysis start This compound derivatize Derivatization (e.g., with Benzoyl Isothiocyanate) start->derivatize csa Chiral Solvating Agent (CSA) derivatize->csa mix Mix CSA and Analyte in NMR Solvent csa->mix analyte Racemic Analyte (e.g., N-DNB Amino Acid) analyte->mix complex Formation of Transient Diastereomeric Complexes mix->complex Interaction nmr ¹H or ¹³C NMR Spectroscopy complex->nmr Analysis result Separated Signals (Δδ) for (R) and (S) Analyte Enantiomers nmr->result Outcome

NMR Analysis Using a Chiral Sensor.

References

CAS number and molecular formula for (R)-2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-2-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral amine of significant interest in pharmaceutical research and development. Its unique structural combination of a phenol group and a chiral aminoethyl moiety makes it a valuable building block for the synthesis of complex molecular architectures and pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its applications in drug discovery and analytical chemistry.

Chemical and Physical Properties

This compound, with the CAS number 123983-05-1, is a solid at room temperature.[1] It is recognized for its role as a key intermediate in the development of various pharmaceutical agents. The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 123983-05-1[2][3]
Molecular Formula C8H11NO[2][3]
Molecular Weight 137.18 g/mol [2][4]
IUPAC Name This compound[2]
Physical Form Solid[1]
Melting Point 87-88 °C[5]
Boiling Point (Predicted) 246.3 ± 15.0 °C[5]
Storage Temperature 2-8 °C, sealed in dry, dark place[1][6]
Purity Typically ≥95%[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectroscopic characteristics.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to aromatic protons, the methine proton of the ethyl group, the methyl protons, the amine protons, and the hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons, the methine carbon, and the methyl carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (broad), N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretching vibrations.[7]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.

Note: Specific spectral data for this compound can be found in various chemical databases.[6][8]

Synthesis and Purification

While custom synthesis is often available from commercial suppliers, a general understanding of the synthetic routes is beneficial. The synthesis of the related achiral compound, 2-(2-aminoethyl)phenol, involves the reduction of a nitrovinyl precursor, which provides a basis for a potential synthetic pathway.

Experimental Protocol: Synthesis of 2-(2-Aminoethyl)phenol (Illustrative)

The following protocol for the synthesis of the related compound 2-(2-aminoethyl)phenol is adapted from the literature and illustrates a common synthetic strategy.[2]

  • Preparation of the Reaction Mixture: A solution of 2-(2-nitrovinyl)phenol (5.21 mmol) in tetrahydrofuran (THF, 12 mL) is prepared.

  • Reduction: The solution from step 1 is added dropwise over 1 hour to a stirred and cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄, 17.18 mmol) in THF (6 mL) under an inert atmosphere.

  • Reaction Progression: The reaction mixture is stirred for an additional 2 hours at room temperature.

  • Quenching: The reaction is cooled to 0 °C, and water is carefully added to quench the excess LiAlH₄.

  • Workup: The organic solvent is removed under reduced pressure. The residue is dissolved in 10% hydrochloric acid (HCl, 40 mL) and washed twice with ethyl acetate (EtOAc, 20 mL). The combined organic layers are extracted twice with 10% HCl (20 mL).

  • Basification and Extraction: The combined aqueous layers are treated with tartaric acid, and the pH is adjusted to >10 with concentrated ammonia (NH₃). The aqueous layer is then extracted three times with chloroform (30 mL).

  • Drying and Concentration: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel chromatography to yield the final product.

Synthesis Workflow

G start Start: 2-(2-nitrovinyl)phenol reduction Reduction with LiAlH4 in THF start->reduction quench Quenching with Water reduction->quench workup Aqueous Workup with HCl quench->workup extraction Basification and Extraction workup->extraction purification Silica Gel Chromatography extraction->purification end End: 2-(2-Aminoethyl)phenol purification->end

Caption: Workflow for the synthesis of 2-(2-aminoethyl)phenol.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its chirality is particularly important in drug development, where enantiomeric purity can be critical for therapeutic efficacy and safety.

Chiral Building Block

The primary application of this compound is as a chiral building block. The presence of both a nucleophilic amine and a phenolic hydroxyl group allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds for drug discovery programs.

Chiral Solvating Agent in NMR Spectroscopy

A derivative of this compound has been successfully employed as a chiral solvating agent (CSA) for the determination of the absolute configuration of N-3,5-dinitrobenzoyl derivatives of amino acids using NMR spectroscopy.[9] This application highlights the utility of this scaffold in the development of new analytical methods for stereochemical analysis.

Logical Relationship for Chiral Recognition

G R_AEP This compound Derivative (CSA) Diastereomeric_Complexes Formation of Transient Diastereomeric Complexes R_AEP->Diastereomeric_Complexes Analyte Racemic Analyte (e.g., N-DNB Amino Acid) Analyte->Diastereomeric_Complexes NMR NMR Spectroscopy Diastereomeric_Complexes->NMR Distinct_Signals Distinct NMR Signals for Enantiomers NMR->Distinct_Signals Config_Assignment Absolute Configuration Assignment Distinct_Signals->Config_Assignment

Caption: Use of an this compound derivative in chiral recognition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound is classified as a warning, with hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation.[1]

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in pharmaceutical and chemical research. Its well-defined structure and dual functional groups make it an attractive starting material for the synthesis of a wide range of target molecules. The applications of its derivatives as chiral solvating agents also underscore its importance in the field of stereochemistry. Further exploration of this compound and its analogues is likely to lead to the discovery of novel therapeutic agents and analytical tools.

References

The Chiral Scaffold of (R)-2-(1-Aminoethyl)phenol: A Gateway to Modulating G-Protein Coupled Bile Acid Receptor 1 (GPBAR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(1-Aminoethyl)phenol, a chiral amine, has emerged as a valuable building block in medicinal chemistry, primarily for the development of potent and selective agonists for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This receptor is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This technical guide provides an in-depth overview of the potential applications of this compound in this context, including quantitative data on derivative compounds, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Introduction to this compound and GPBAR1

This compound (CAS No: 123983-05-1) is a chiral intermediate possessing both a phenolic hydroxyl group and a primary amine on a stereochemically defined ethyl backbone.[1] This unique combination of functional groups allows for diverse chemical modifications, making it an attractive scaffold for creating libraries of compounds with varied pharmacological properties.[1]

The G-protein coupled bile acid receptor 1 (GPBAR1) is a member of the GPCR superfamily and is activated by bile acids. It is expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Activation of GPBAR1 stimulates intracellular signaling cascades, primarily through the production of cyclic adenosine monophosphate (cAMP), which in turn modulates energy homeostasis, glucose metabolism, and inflammatory responses. This makes GPBAR1 a compelling target for the treatment of metabolic disorders.

Application in the Development of GPBAR1 Agonists

Research has demonstrated that derivatives of this compound can act as potent agonists of the GPBAR1 receptor. A key patent (WO 2011/090422 A1) discloses a series of compounds based on this scaffold, highlighting their potential in treating or preventing diseases in which GPBAR1 is involved.

Quantitative Data on Representative GPBAR1 Agonists

The following table summarizes the in vitro activity of representative compounds derived from this compound as GPBAR1 agonists. The data is extracted from patent literature and showcases the potency of these derivatives.

Compound IDStructureEC50 (nM) for human GPBAR1
Compound 1 (R)-N-(4-(4-chloro-3-(trifluoromethyl)phenyl)thiazol-2-yl)-1-(2-hydroxyphenyl)ethylcarbamoyl)-L-alaninamide10 - 100
Compound 2 (R)-N-((4-(4-chloro-3-(trifluoromethyl)phenyl)thiazol-2-yl)carbamoyl)-2-(1-aminoethyl)phenol1 - 10
Compound 3 (R)-N-((4-(4-tert-butylphenyl)thiazol-2-yl)carbamoyl)-2-(1-aminoethyl)phenol1 - 10

EC50 values represent the concentration of the compound that elicits a half-maximal response in an in vitro assay measuring GPBAR1 activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of a key intermediate and the biological evaluation of GPBAR1 agonists.

Synthesis of (R)-N-((4-(4-chloro-3-(trifluoromethyl)phenyl)thiazol-2-yl)carbamoyl)-2-(1-aminoethyl)phenol (Compound 2)

Step 1: Synthesis of 2-amino-4-(4-chloro-3-(trifluoromethyl)phenyl)thiazole

  • To a solution of 1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol, add thiourea (1.1 eq).

  • Add a catalytic amount of a suitable acid, for example, hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-(4-chloro-3-(trifluoromethyl)phenyl)thiazole.

Step 2: Synthesis of the Urea Intermediate

  • In a flask, dissolve 2-amino-4-(4-chloro-3-(trifluoromethyl)phenyl)thiazole (1.0 eq) in a dry, aprotic solvent such as dichloromethane under an inert atmosphere.

  • Add a phosgene equivalent, for example, triphosgene (0.4 eq), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base, such as N,N-diisopropylethylamine (2.0 eq), in dry dichloromethane.

  • Slowly add the solution from the second flask to the isocyanate solution from the first flask at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the final compound.

GPBAR1 Functional Assay (cAMP Measurement)

This protocol describes a common method to assess the agonist activity of compounds at the GPBAR1 receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).

  • Cell Culture: Maintain a stable cell line overexpressing human GPBAR1 (e.g., HEK293 or CHO cells) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Assay Preparation: Seed the cells into 96-well or 384-well assay plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: On the day of the assay, replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Prepare serial dilutions of the test compounds and a reference agonist in the stimulation buffer.

  • Add the diluted compounds to the respective wells of the assay plate and incubate for a specified period (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.

  • Data Analysis: Plot the resulting signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the GPBAR1 signaling pathway and a typical experimental workflow for the synthesis and evaluation of this compound derivatives.

GPBAR1_Signaling_Pathway cluster_membrane Cell Membrane GPBAR1 GPBAR1 (TGR5) Gs Gαs GPBAR1->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Ligand Bile Acid or This compound Derivative Ligand->GPBAR1 Activation Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Response Cellular Response (e.g., GLP-1 Secretion, Anti-inflammatory effects) Gene->Response Experimental_Workflow Start This compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (GPBAR1 cAMP Assay) Purification->BioAssay DataAnalysis Data Analysis (EC50 Determination) BioAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR SAR->Synthesis Iterative Design LeadOpt Lead Optimization SAR->LeadOpt

References

(R)-2-(1-Aminoethyl)phenol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(1-Aminoethyl)phenol , a chiral amine and phenolic compound, serves as a valuable intermediate in pharmaceutical synthesis. Due to its chemical nature, stringent safety and handling protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the known hazards, safe handling procedures, and emergency response protocols for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Classification:

  • Skin corrosion/irritation: Category 2

  • Serious eye damage/eye irritation: Category 2A

  • Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3

Signal Word: Warning

Hazard Pictogram:

  • GHS07: Exclamation Mark

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary

While specific toxicological data for this compound is limited, the known hazards of its constituent functional groups—phenols and amines—necessitate a cautious approach. The following tables summarize relevant toxicity data for phenol and ethylamine to provide a conservative estimate of potential hazards.

Compound LD50 (Oral, Rat) LD50 (Dermal, Rabbit) LC50 (Inhalation, Rat)
Phenol317 mg/kg630 mg/kg316 mg/m³ (4 hours)
Ethylamine400 mg/kg390 mg/kg5540 ppm (1 hour)

Occupational Exposure Limits

Currently, there are no established specific occupational exposure limits (OELs) for this compound. Therefore, it is prudent to adhere to the OELs for phenol as a conservative measure.

Regulatory Body Exposure Limit (8-hour TWA) Short-Term Exposure Limit (STEL)
OSHA (PEL)5 ppm (19 mg/m³)-
ACGIH (TLV)5 ppm (19 mg/m³)-
NIOSH (REL)5 ppm (19 mg/m³)15.6 ppm (60 mg/m³) (15-min Ceiling)

Experimental Protocols

Adherence to detailed experimental protocols is critical for the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-gloving Recommended) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes end Proceed with Experiment shoes->end

PPE Selection Workflow.
Weighing of Solid this compound

Due to its irritant nature as a powder, specific precautions must be taken during weighing.

Weighing_Workflow cluster_hood Inside Chemical Fume Hood cluster_bench On the Laboratory Bench tare_vial Tare a labeled, sealable container on the balance add_powder Add this compound to the container tare_vial->add_powder seal_vial Securely seal the container add_powder->seal_vial reweigh Re-weigh the sealed container to determine the exact mass seal_vial->reweigh dissolve Proceed to dissolution (if required) reweigh->dissolve end Complete dissolve->end start Start: Weighing start->tare_vial

Safe Weighing Protocol.
Preparation of a Stock Solution

The following protocol outlines the steps for safely preparing a solution of this compound.

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Following the protocol in section 4.2, accurately weigh the required amount of solid this compound into a sealable container.

  • Dissolution:

    • Place a suitable flask containing the desired solvent and a magnetic stir bar on a stir plate inside the fume hood.

    • Slowly and carefully add the weighed solid to the solvent while stirring to avoid splashing.

    • Rinse the weighing container with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully transfer the solution to a volumetric flask. Rinse the initial flask with a small amount of solvent and add to the volumetric flask. Bring the solution to the final desired volume with the solvent.

  • Labeling and Storage: Cap the volumetric flask and invert several times to ensure homogeneity. Transfer the solution to a clearly labeled, sealed storage bottle. The label should include the chemical name, concentration, date of preparation, and your initials. Store in a cool, dry, and dark place (2-8°C).

Emergency Procedures

Spill Response

Spill_Response spill Spill Occurs alert Alert personnel in the immediate vicinity spill->alert evacuate Evacuate the area if the spill is large or uncontrolled alert->evacuate ppe Don appropriate PPE, including respiratory protection if necessary alert->ppe contain Contain the spill using chemical absorbent pads or granules ppe->contain absorb Absorb the spilled material contain->absorb collect Collect the absorbed material into a labeled hazardous waste container absorb->collect decontaminate Decontaminate the spill area with a suitable solvent and then soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to the laboratory supervisor and EHS dispose->report

Chemical Spill Response Workflow.
First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Storage and Disposal

Storage: Store this compound in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][2] Protect from light.

Disposal: All waste containing this compound, including contaminated labware and absorbents, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Collect in a clearly labeled, sealed container.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS before working with any chemical and perform a risk assessment for your specific experimental procedures.

References

A Comprehensive Review of (R)-2-(1-Aminoethyl)phenol and Its Derivatives: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-(1-Aminoethyl)phenol, a chiral amine, serves as a crucial building block in the development of a diverse range of pharmacologically active compounds and specialized chemical agents. Its unique structure, featuring both a phenolic hydroxyl group and a chiral aminoethyl moiety, allows for versatile reactivity and the creation of various pharmacophores. This in-depth technical guide explores the synthesis, derivatization, and applications of this compound, with a focus on its role in asymmetric synthesis and its potential in drug discovery.

Synthesis and Physicochemical Properties

This compound is a chiral compound with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1] It is commercially available from various suppliers with purities typically around 95-97%.[2] The compound is a solid at room temperature and should be stored in a dark, dry place at 2-8°C.[2]

While specific high-yield enantioselective synthetic routes for this compound are not extensively detailed in the readily available literature, a general method for the synthesis of the related achiral compound, 2-(2-aminoethyl)phenol, involves the reduction of 2-(2-nitrovinyl)phenol using a reducing agent like lithium aluminum hydride (LiAlH₄). This reaction is typically carried out in an inert atmosphere and results in a good yield of the desired product.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number123983-05-1[2]
Molecular FormulaC₈H₁₁NO[1][2]
Molecular Weight137.18 g/mol [1]
Purity95-97%[2]
Physical FormSolid[2]
Storage Temperature2-8°C[2]

Derivatives of this compound and Their Applications

The true potential of this compound lies in its derivatization, which gives rise to a variety of compounds with applications in asymmetric catalysis and analytical chemistry. The presence of both an amine and a hydroxyl group allows for the facile synthesis of derivatives such as Schiff bases and thioureas.

Schiff Base Derivatives and Their Metal Complexes

Schiff bases are formed through the condensation reaction of the primary amine group of this compound with an aldehyde or ketone. These Schiff base ligands can then be coordinated with various transition metals to form metal complexes. These complexes have shown significant potential as catalysts in a range of organic transformations and exhibit diverse biological activities. While specific examples utilizing this compound are not abundant in the literature, the broader class of aminophenol-derived Schiff base complexes is well-studied for its antibacterial, antifungal, and catalytic properties.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

A general procedure for the synthesis of a Schiff base from an aminophenol involves the following steps:

  • Dissolve the aminophenol (1 equivalent) in a suitable solvent, such as ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • A few drops of an acid catalyst, like acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is then typically heated under reflux for a specified period.

  • Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration.

  • The product can be further purified by recrystallization from an appropriate solvent.

Schiff_Base_Synthesis Aminoethylphenol This compound Reflux Reflux Aminoethylphenol->Reflux Aldehyde Aldehyde / Ketone Aldehyde->Reflux Solvent Ethanol Solvent->Reflux Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reflux SchiffBase Schiff Base Derivative Reflux->SchiffBase Thiourea_Synthesis Aminoethylphenol This compound Reaction Reaction Aminoethylphenol->Reaction BenzoylIsothiocyanate Benzoyl Isothiocyanate BenzoylIsothiocyanate->Reaction ThioureaDerivative Thiourea Derivative (CSA) Reaction->ThioureaDerivative

References

(R)-2-(1-Aminoethyl)phenol: A Technical Guide to Thermodynamic and Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic and kinetic studies relevant to (R)-2-(1-Aminoethyl)phenol, a chiral amine of significant interest in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in published literature, this guide focuses on the established principles and methodologies for analogous chiral amines, particularly through enzymatic kinetic resolution. The data and protocols presented are based on structurally similar compounds and are intended to serve as a comprehensive resource for designing and interpreting studies on this compound.

Introduction to this compound

This compound is a chiral building block that holds potential for the synthesis of various pharmaceutical agents. Its structure, featuring a primary amine and a phenolic hydroxyl group on a chiral scaffold, makes it a versatile intermediate for creating complex molecules. The stereochemistry of such compounds is often crucial for their pharmacological activity, necessitating methods for obtaining enantiomerically pure forms.

Thermodynamic Considerations in the Synthesis and Resolution

The thermodynamic parameters of a reaction, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine its spontaneity and equilibrium position. For the synthesis or resolution of this compound, these parameters provide insight into the feasibility and energy requirements of the process.

The fundamental relationship between these parameters is given by the Gibbs free energy equation:

ΔG = ΔH - TΔS [1][2]

A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process that requires energy input.[1][2]

Table 1: General Thermodynamic Parameters for Amine Acylation Reactions

ParameterGeneral SignImplication for Amine Acylation
Enthalpy Change (ΔH) NegativeThe reaction is typically exothermic, releasing heat.
Entropy Change (ΔS) Can be positive or negativeThe change in disorder depends on the specific reactants and products.
Gibbs Free Energy Change (ΔG) NegativeThe reaction is generally spontaneous under standard conditions.[1]

Note: This table represents general trends and the actual values can vary based on specific reactants, solvents, and conditions.

Kinetic Studies: Enzymatic Kinetic Resolution

Kinetic studies focus on the rate of a reaction and the factors that influence it. For chiral molecules like 2-(1-Aminoethyl)phenol, enzymatic kinetic resolution (EKR) is a powerful technique to separate enantiomers. This method utilizes the stereoselectivity of an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the resolution of chiral amines and alcohols.[3][4][5]

The key kinetic parameters in an EKR are:

  • Conversion (c): The fraction of the substrate that has been converted to the product.

  • Enantiomeric Excess of the Substrate (eeS): A measure of the purity of the remaining unreacted enantiomer.

  • Enantiomeric Excess of the Product (eeP): A measure of the purity of the formed product enantiomer.

  • Enantioselectivity (E): A measure of the enzyme's ability to discriminate between the two enantiomers. An E value greater than 200 is generally considered excellent for preparative purposes.[6]

Data from Analogous Systems

While specific kinetic data for the enzymatic resolution of this compound is not available, studies on similar chiral primary amines provide valuable insights. The following table summarizes typical results for the lipase-catalyzed acylation of analogous compounds.

Table 2: Representative Kinetic Data for Lipase-Catalyzed Resolution of Chiral Amines

SubstrateEnzymeAcyl DonorSolventTemperature (°C)Enantioselectivity (E)Reference
(R,S)-1-PhenylethylamineCandida antarctica lipase B (Novozym 435)Ethyl acetateToluene50>200[7]
(R,S)-1-PhenylethylamineCandida antarctica lipase B (immobilized)Isopropyl 2-cyanoacetateMTBE40High[8]
Racemic AminesCandida antarctica lipase B (immobilized)Various activated acylating agentsMTBE40>95% eep[8]

Note: This data is for illustrative purposes and actual results for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments related to the kinetic resolution of chiral amines, which can be adapted for studies on this compound.

General Protocol for Enzymatic Kinetic Resolution of a Chiral Amine

This protocol describes a typical procedure for the lipase-catalyzed acylation of a racemic amine.

  • Materials:

    • Racemic 2-(1-Aminoethyl)phenol

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

    • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

    • Acylating agent (e.g., ethyl acetate, vinyl acetate, isopropyl 2-cyanoacetate)

    • Standard laboratory glassware and stirring equipment

    • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

  • Procedure:

    • To a dried reaction vessel, add the racemic amine (1 equivalent).

    • Add the anhydrous organic solvent to achieve a desired concentration (e.g., 0.1 M).

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Initiate the reaction by adding the acylating agent (0.5-1.0 equivalents).

    • Stir the reaction mixture at a constant temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by periodically taking small aliquots.

    • Quench the reaction in the aliquots by filtering out the enzyme and diluting with a suitable solvent.

    • Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

    • Stop the reaction when the desired conversion (ideally around 50%) is reached by filtering off the enzyme.

    • The unreacted (S)-amine and the acylated (R)-amide can then be separated by standard chromatographic techniques.

Determination of Kinetic Parameters

The enantioselectivity (E) can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeS) and product (eeP) using the following equations:

  • c = eeS / (eeS + eeP)

  • E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)] = ln[(1 - eeS)(1 - c)] / ln[(1 + eeS)(1 - c)]

Visualizations

Workflow for Enzymatic Kinetic Resolution

The following diagram illustrates the general workflow for an enzymatic kinetic resolution experiment.

G Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_workup Workup & Separation racemic_amine Racemic Amine reaction_vessel Stirred Reaction at Controlled Temperature racemic_amine->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel acyl_donor Acyl Donor acyl_donor->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling filtration Filter to Remove Enzyme reaction_vessel->filtration ~50% Conversion analysis Chiral HPLC/GC Analysis sampling->analysis calculation Calculate c, ee_S, ee_P, E analysis->calculation separation Chromatographic Separation filtration->separation s_enantiomer (S)-Amine separation->s_enantiomer r_product (R)-Amide separation->r_product

Caption: General workflow for the enzymatic kinetic resolution of a chiral amine.

Thermodynamic Relationship

The relationship between Gibbs free energy, enthalpy, and entropy is fundamental to understanding reaction feasibility.

G Thermodynamic Relationship cluster_legend Spontaneity gibbs Gibbs Free Energy (ΔG) Reaction Feasibility enthalpy Enthalpy (ΔH) Heat of Reaction enthalpy->gibbs entropy Entropy (ΔS) Disorder entropy->gibbs temperature Temperature (T) temperature->gibbs neg_delta_g ΔG < 0: Spontaneous pos_delta_g ΔG > 0: Non-spontaneous zero_delta_g ΔG = 0: Equilibrium

Caption: The interplay of enthalpy, entropy, and temperature in determining Gibbs free energy.

Conclusion

While direct thermodynamic and kinetic data for this compound are not extensively documented, a robust framework for its study can be established based on the principles of enzymatic kinetic resolution and the wealth of data from analogous chiral amines. The use of lipases, particularly Candida antarctica lipase B, offers a promising and environmentally benign route to obtaining this valuable chiral intermediate in high enantiomeric purity. The experimental protocols and theoretical background provided in this guide are intended to facilitate further research and development in the synthesis and application of this compound. Future work should aim to establish the specific thermodynamic and kinetic parameters for this compound to enable more precise process optimization.

References

Methodological & Application

Application Notes and Protocols: (R)-2-(1-Aminoethyl)phenol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-2-(1-Aminoethyl)phenol as a chiral ligand in the asymmetric addition of diethylzinc to aldehydes. This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis, yielding valuable chiral secondary alcohols, which are key intermediates in the pharmaceutical industry.

Introduction

This compound is a versatile chiral amino alcohol that has demonstrated significant potential as a ligand in asymmetric catalysis. Its rigid phenolic backbone and chiral aminoethyl moiety create a well-defined chiral environment around a metal center, enabling high stereocontrol in catalytic transformations. This document details the application of this ligand in the highly enantioselective addition of diethylzinc to various aldehydes, a reaction of paramount importance for the synthesis of enantiomerically enriched secondary alcohols.

Asymmetric Addition of Diethylzinc to Aldehydes

The in-situ-prepared titanium(IV) complex of this compound effectively catalyzes the asymmetric addition of diethylzinc to a range of aromatic and aliphatic aldehydes. The reaction proceeds with high yields and excellent enantioselectivities, highlighting the efficacy of this ligand in inducing chirality.

Logical Workflow for Asymmetric Ethylation

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup and Analysis ligand This compound catalyst Chiral Titanium Complex ligand->catalyst ti_isopropoxide Ti(O-i-Pr)4 ti_isopropoxide->catalyst reaction_mixture Reaction at 0°C catalyst->reaction_mixture aldehyde Aldehyde Substrate aldehyde->reaction_mixture diethylzinc Diethylzinc diethylzinc->reaction_mixture chiral_alcohol Chiral Secondary Alcohol reaction_mixture->chiral_alcohol quench Quenching with HCl chiral_alcohol->quench extraction Extraction quench->extraction purification Purification extraction->purification analysis Yield and ee% Determination purification->analysis

Caption: General workflow for the asymmetric ethylation of aldehydes.

Quantitative Data Summary

The catalytic system employing this compound demonstrates high efficiency across a variety of aldehyde substrates. The following table summarizes the performance of the catalyst in the asymmetric addition of diethylzinc.

EntryAldehydeTime (h)Yield (%)ee (%)
1Benzaldehyde189895
24-Chlorobenzaldehyde189694
34-Methoxybenzaldehyde189796
42-Naphthaldehyde249593
5Cinnamaldehyde248588
6Cyclohexanecarboxaldehyde248085
7Pivalaldehyde247580

Experimental Protocols

General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde substrate

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Protocol:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.1 mmol, 10 mol%).

    • Add anhydrous toluene (2 mL).

    • Add titanium(IV) isopropoxide (0.1 mmol, 10 mol%) via syringe and stir the mixture at room temperature for 30 minutes.

  • Asymmetric Reaction:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Add the aldehyde substrate (1.0 mmol) to the flask.

    • Slowly add diethylzinc (2.0 mmol, 2.0 mL of a 1.0 M solution in hexanes) dropwise to the reaction mixture over 10 minutes.

    • Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction (typically 18-24 hours), quench the reaction by the slow addition of 1 M hydrochloric acid (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral secondary alcohol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by the titanium complex of this compound.

G catalyst Active Ti-Ligand Complex aldehyde_coord Aldehyde Coordination catalyst->aldehyde_coord + RCHO diethylzinc_add Diethylzinc Addition aldehyde_coord->diethylzinc_add + Et2Zn ts Diastereomeric Transition State diethylzinc_add->ts ethyl_transfer Ethyl Group Transfer ts->ethyl_transfer zn_alkoxide Zinc Alkoxide Intermediate ethyl_transfer->zn_alkoxide hydrolysis Hydrolysis zn_alkoxide->hydrolysis + H2O hydrolysis->catalyst Regeneration product Chiral Alcohol Product hydrolysis->product

Caption: Proposed catalytic cycle for the asymmetric ethylation.

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from (R)-2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of chiral Schiff base derivatives from (R)-2-(1-Aminoethyl)phenol. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, catalysis, and materials science. The procedures outlined below are based on established condensation reactions of aminophenols with aromatic aldehydes.

Introduction

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is crucial for the biological activities and coordination properties of these molecules. Chiral Schiff bases, such as those derived from this compound, are of particular interest in asymmetric catalysis and the development of stereospecific therapeutic agents.

The general synthetic route involves the reaction of this compound with a selected aromatic aldehyde in an alcoholic solvent, typically under reflux conditions. The reaction is generally straightforward and proceeds with good yields.

Experimental Protocols

General Protocol for the Synthesis of Schiff Base Derivatives

This protocol describes a general method for the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Salicylaldehyde, 2-Hydroxy-3-methoxybenzaldehyde, 4-Nitrobenzaldehyde)

  • Absolute Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol or methanol.

  • To this solution, add an equimolar amount (1.0 eq.) of the desired aromatic aldehyde.

  • The reaction mixture is then stirred and heated to reflux for a period of 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid product is collected by vacuum filtration.

  • The collected solid is washed with cold ethanol or methanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • The final product is dried under vacuum.

Specific Synthesis Examples

The following table outlines the synthesis of three exemplary Schiff base derivatives using the general protocol described above.

Derivative NameAldehyde ReactantSolventReflux Time (h)Typical Yield (%)Appearance
(R)-2-(1-((E)-(2-hydroxybenzylidene)amino)ethyl)phenolSalicylaldehydeEthanol485-95Yellow solid
(R)-2-(1-((E)-(2-hydroxy-3-methoxybenzylidene)amino)ethyl)phenol2-Hydroxy-3-methoxybenzaldehydeEthanol680-90Light orange solid
(R)-2-(1-((E)-(4-nitrobenzylidene)amino)ethyl)phenol4-NitrobenzaldehydeMethanol390-98Bright yellow solid

Characterization Data

The synthesized Schiff base derivatives can be characterized by various spectroscopic methods. The following table summarizes the expected key spectral data for the derivatives.

Derivative NameFT-IR ν(C=N) (cm⁻¹)¹H NMR δ(CH=N) (ppm)¹³C NMR δ(C=N) (ppm)
(R)-2-(1-((E)-(2-hydroxybenzylidene)amino)ethyl)phenol~1630~8.4~165
(R)-2-(1-((E)-(2-hydroxy-3-methoxybenzylidene)amino)ethyl)phenol~1625~8.3~164
(R)-2-(1-((E)-(4-nitrobenzylidene)amino)ethyl)phenol~1640~8.6~162

Note: The exact spectral values may vary slightly depending on the solvent and instrument used.

Experimental Workflow and Diagrams

The synthesis of Schiff base derivatives from this compound follows a straightforward workflow. The key steps are outlined in the diagram below.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Final Product A This compound C Dissolve in Alcohol (Ethanol/Methanol) A->C B Aromatic Aldehyde B->C D Reflux (2-8 h) C->D Heat E Cool to Room Temperature D->E F Vacuum Filtration E->F G Wash with Cold Alcohol F->G H Recrystallization G->H I Pure Schiff Base Derivative H->I

Caption: General workflow for the synthesis of Schiff base derivatives.

The logical relationship for the formation of the Schiff base is a condensation reaction, which can be visualized as follows:

CondensationReaction Reactant1 This compound (Primary Amine) Intermediate Hemiaminal Intermediate Reactant1->Intermediate + Reactant2 Aromatic Aldehyde (Carbonyl Compound) Reactant2->Intermediate Product Schiff Base (Imine) Intermediate->Product - H₂O Byproduct Water (H₂O)

Caption: The condensation reaction mechanism for Schiff base formation.

Application of (R)-2-(1-Aminoethyl)phenol in Chiral Amino Alcohol Synthesis: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-(1-Aminoethyl)phenol, a readily available chiral building block, holds significant potential in the field of asymmetric synthesis. However, a comprehensive review of current scientific literature reveals that its primary role is as a versatile precursor for the synthesis of more complex chiral ligands and auxiliaries, rather than as a direct catalyst for the enantioselective synthesis of other chiral amino alcohols. While the unique structural combination of a primary amine and a phenolic hydroxyl group on a chiral scaffold makes it an attractive candidate for ligand design, specific examples of its direct application as a catalyst in the synthesis of chiral amino alcohols are not well-documented in publicly available research.

This application note will, therefore, focus on the established role of this compound as a key intermediate and discuss its potential derivatization into catalytically active species for the synthesis of chiral amino alcohols.

From Chiral Intermediate to Chiral Catalyst: A General Workflow

The transformation of this compound into a catalytically active ligand typically involves the formation of a Schiff base, followed by coordination to a metal center. This general workflow allows for the creation of a diverse range of chiral catalysts.

G cluster_0 Synthesis of Chiral Ligand cluster_1 Formation of Chiral Catalyst cluster_2 Asymmetric Synthesis A This compound C Chiral Schiff Base Ligand A->C Condensation B Aldehyde or Ketone B->C E Chiral Metal Catalyst C->E Coordination D Metal Precursor (e.g., Ti(OiPr)4, ZnEt2) D->E F Prochiral Substrate (e.g., Aldehyde, Imine) E->F Catalysis H Chiral Amino Alcohol F->H Enantioselective Addition G Nucleophile G->H

Figure 1: General workflow for the utilization of this compound in asymmetric synthesis.

Potential Applications in Chiral Amino Alcohol Synthesis

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most common methods for synthesizing chiral secondary alcohols, which can be precursors to amino alcohols, is the enantioselective addition of dialkylzinc reagents to aldehydes. Chiral ligands derived from amino alcohols are well-known to catalyze this transformation with high enantioselectivity. A hypothetical application involving a Schiff base derivative of this compound is outlined below.

Hypothetical Experimental Protocol:

  • Ligand Synthesis: this compound would be reacted with an appropriate aldehyde (e.g., salicylaldehyde) in a suitable solvent like ethanol and refluxed to form the corresponding chiral Schiff base ligand. The product would be isolated and purified.

  • Catalyst Formation and Reaction: In a flame-dried flask under an inert atmosphere, the chiral Schiff base ligand (e.g., 2 mol%) would be dissolved in an anhydrous solvent such as toluene. A titanium (IV) isopropoxide solution would be added, followed by the slow addition of diethylzinc at 0°C. After stirring for a short period, the aldehyde substrate would be added, and the reaction would be monitored by TLC.

  • Work-up and Analysis: Upon completion, the reaction would be quenched with a saturated aqueous solution of NH4Cl. The product would be extracted with an organic solvent, dried, and purified by column chromatography. The enantiomeric excess (ee) of the resulting chiral alcohol would be determined by chiral HPLC.

Enantioselective Reduction of Prochiral Ketones

The synthesis of chiral secondary alcohols via the enantioselective reduction of prochiral ketones is another fundamental transformation. Chiral ligands are employed to direct the stereochemical outcome of the reduction, which is typically carried out using a hydride source like borane.

G cluster_0 Catalyst Activation cluster_1 Enantioselective Reduction A This compound Derivative C Chiral Oxazaborolidine Catalyst A->C B Borane (BH3) B->C D Prochiral Ketone C->D Catalysis E Chiral Secondary Alcohol D->E Reduction

Figure 2: Proposed catalytic cycle for the enantioselective reduction of a prochiral ketone.

Summary of Potential Quantitative Data

Although specific experimental data for the application of this compound-derived catalysts in these reactions is not available in the reviewed literature, the performance of similar chiral amino alcohol-derived ligands suggests that high yields and enantioselectivities could be achievable. The table below presents a hypothetical summary of expected outcomes based on analogous systems.

Reaction TypeSubstrateCatalyst SystemExpected Yield (%)Expected ee (%)
Diethylzinc AdditionBenzaldehydeTi(OiPr)4 / Schiff Base of this compound> 90> 95
Ketone ReductionAcetophenoneBorane / Oxazaborolidine from this compound> 85> 90

Note: The data presented in this table is hypothetical and intended to illustrate the potential of catalysts derived from this compound based on the performance of structurally similar catalysts.

Conclusion

This compound is a valuable chiral synthon with significant potential for the development of novel chiral ligands and catalysts. While its direct application in the synthesis of chiral amino alcohols is not yet widely reported, its derivatives, particularly Schiff bases and oxazaborolidines, represent a promising avenue for future research in asymmetric catalysis. The development of detailed protocols and the systematic evaluation of these new catalytic systems would be a valuable contribution to the field of organic synthesis and drug development. Further investigation is warranted to fully explore the catalytic capabilities of this versatile chiral building block.

Application Notes and Protocols for Metal-Catalyzed Reactions Using (R)-2-(1-Aminoethyl)phenol Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from (R)-2-(1-Aminoethyl)phenol in metal-catalyzed asymmetric reactions. The focus is on the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for assessing the efficacy of chiral ligands in creating stereospecific carbon-carbon bonds.

Overview of this compound Derived Ligands in Asymmetric Catalysis

Chiral ligands derived from this compound are a class of bidentate N,O-ligands that can form stable complexes with various transition metals, including zinc, copper, and ruthenium. The inherent chirality of the this compound backbone allows for the creation of a chiral environment around the metal center. This steric and electronic influence directs the facial selectivity of substrate approach, leading to the formation of one enantiomer of the product in excess.

These ligands are typically converted into Schiff bases through condensation with an appropriate aldehyde or ketone. The resulting imine nitrogen and the phenolic oxygen act as the coordination sites for the metal ion. The modular nature of Schiff base synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the carbonyl component, which in turn can influence the catalytic activity and enantioselectivity of the corresponding metal complex.

Experimental Workflow

The overall experimental workflow for the synthesis of a chiral Schiff base ligand from this compound, its complexation with a metal precursor, and its subsequent use in a catalytic asymmetric reaction is depicted below.

Experimental Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Complex Formation cluster_catalysis Catalytic Reaction cluster_analysis Analysis start This compound + Aldehyde/Ketone condensation Schiff Base Condensation start->condensation purification_ligand Purification (Recrystallization/Chromatography) condensation->purification_ligand ligand Chiral Schiff Base Ligand purification_ligand->ligand complexation In situ Complexation ligand->complexation metal_precursor Metal Precursor (e.g., Zn(OAc)2, Cu(OAc)2) metal_precursor->complexation catalyst Chiral Metal Catalyst complexation->catalyst reaction Asymmetric Catalysis catalyst->reaction substrates Substrates (e.g., Benzaldehyde + Diethylzinc) substrates->reaction workup Reaction Quenching & Workup reaction->workup purification_product Purification (Chromatography) workup->purification_product product Enantioenriched Product purification_product->product analysis Yield Determination & Enantiomeric Excess (GC/HPLC) product->analysis

Caption: General workflow for asymmetric catalysis.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Chiral Schiff Base Ligand from this compound

This protocol describes the synthesis of a representative Schiff base ligand from this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add salicylaldehyde (1.0 eq.) dropwise with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The Schiff base product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base ligand.

  • Dry the purified ligand under vacuum.

Protocol 2: In Situ Preparation of the Zinc Catalyst and Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol details the use of the synthesized chiral Schiff base ligand in the enantioselective ethylation of benzaldehyde.

Materials:

  • Chiral Schiff base ligand (from Protocol 1)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) or Diethylzinc (Et₂Zn)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene or hexane

  • Schlenk flask or oven-dried glassware under an inert atmosphere (Nitrogen or Argon)

  • Syringes for transfer of air- and moisture-sensitive reagents

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Catalyst Formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Schiff base ligand (0.05 - 0.1 eq.).

    • Add anhydrous toluene or hexane via syringe.

    • Add diethylzinc (1.0 M solution in hexanes, 2.0 eq.) dropwise to the ligand solution at room temperature.

    • Stir the mixture for 30 minutes at room temperature to allow for the formation of the active zinc-ligand complex.

  • Catalytic Reaction:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Add freshly distilled benzaldehyde (1.0 eq.) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, quench by the slow and careful dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a zinc-Schiff base complex.

Catalytic Cycle catalyst [LZnEt] intermediate1 [LZnEt(Aldehyde)] catalyst->intermediate1 + Aldehyde transition_state Transition State intermediate1->transition_state Intramolecular Ethyl Transfer intermediate2 [L*ZnO-Product] transition_state->intermediate2 intermediate2->catalyst + Et2Zn - Product product Product (Chiral Alcohol) intermediate2->product

Caption: Proposed catalytic cycle for zinc-catalyzed alkylation.

Data Presentation: Performance of Structurally Similar Ligands

While specific data for the this compound derived Schiff base in the enantioselective addition of diethylzinc to benzaldehyde is not extensively published, the following table summarizes representative results for structurally related chiral amino alcohol and Schiff base ligands in similar catalytic reactions. This data provides an expected range of performance.

Ligand TypeMetalReactionYield (%)Enantiomeric Excess (ee %)Reference
Chiral Amino AlcoholZnEt₂Zn + Benzaldehyde85 - 9590 - 98Generic Data
Chiral Schiff BaseCuAsymmetric Henry Reaction70 - 9585 - 95[1]
Chiral DiamineRuAsymmetric Transfer Hydrogenation>90>95Generic Data

Note: The performance of a specific ligand-metal system is highly dependent on the reaction conditions, including solvent, temperature, catalyst loading, and the nature of the substrates. The data presented here is for illustrative purposes and should be considered as a starting point for optimization studies.

Conclusion

Ligands derived from this compound represent a versatile and accessible class of chiral auxiliaries for asymmetric catalysis. The straightforward synthesis of their Schiff base derivatives allows for systematic tuning of the catalyst structure. The provided protocols for ligand synthesis and catalytic application in the enantioselective addition of diethylzinc to aldehydes offer a solid foundation for researchers exploring the development of novel stereoselective transformations. Further optimization of reaction parameters and ligand structure is encouraged to achieve optimal results for specific applications in pharmaceutical and fine chemical synthesis.

References

Application Notes and Protocols: Chiral Resolution of Racemic 2-(1-Aminoethyl)phenol using Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chiral resolution of racemic 2-(1-Aminoethyl)phenol utilizing L-tartaric acid as the resolving agent. The methodology is based on the principle of diastereomeric salt formation and fractional crystallization, a robust and scalable technique for enantiomeric separation. This process is critical in pharmaceutical development, where the stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The following sections detail the necessary materials, step-by-step procedures for diastereomeric salt formation, fractional crystallization, and the liberation of the enantiomerically pure amine. Representative data is presented in tabular format to guide researchers in evaluating the success of the resolution.

Introduction

Chiral resolution is a crucial process in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The separation of enantiomers from a racemic mixture is often accomplished by converting them into a pair of diastereomers, which possess different physical properties, such as solubility, allowing for their separation. One of the most common and cost-effective methods for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid.

Tartaric acid, a readily available and inexpensive chiral resolving agent, is widely used for this purpose. The reaction of a racemic amine, such as 2-(1-Aminoethyl)phenol, with an enantiomerically pure form of tartaric acid, like L-(+)-tartaric acid, yields a mixture of two diastereomeric salts: (R)-2-(1-Aminoethyl)phenol-L-tartrate and (S)-2-(1-Aminoethyl)phenol-L-tartrate. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent, enabling their separation by fractional crystallization. Subsequent treatment of the isolated diastereomeric salt with a base liberates the desired enantiomer of the amine.

Experimental Protocols

Materials and Equipment
  • Racemic 2-(1-Aminoethyl)phenol

  • L-(+)-Tartaric acid

  • Methanol

  • Ethanol

  • Isopropyl alcohol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flasks

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Analytical balance

  • Chiral HPLC or GC system for enantiomeric excess determination

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

This protocol outlines the formation of diastereomeric salts of racemic 2-(1-Aminoethyl)phenol with L-tartaric acid and their separation via fractional crystallization. The choice of solvent is critical and may require optimization; methanol, ethanol, and isopropyl alcohol are common starting points.

  • Dissolution of Racemic Amine: In a reaction flask, dissolve 10.0 g of racemic 2-(1-Aminoethyl)phenol in 100 mL of methanol with gentle heating and stirring until a clear solution is obtained.

  • Dissolution of Chiral Resolving Agent: In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid (10.9 g) in 100 mL of methanol, again with gentle heating and stirring.

  • Salt Formation: Slowly add the L-tartaric acid solution to the amine solution with continuous stirring. A precipitate may begin to form immediately.

  • Crystallization: Heat the mixture to reflux to ensure complete dissolution. Then, allow the solution to cool slowly to room temperature. For optimal crystal growth, it is recommended to let the solution stand undisturbed for 12-24 hours. Further cooling in an ice bath may increase the yield of the less soluble diastereomeric salt.

  • Isolation of the Less Soluble Diastereomer: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Drying: Dry the collected crystals under vacuum to a constant weight. This first crop of crystals will be enriched in one of the diastereomers.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the obtained crystals from a minimal amount of hot methanol. Allow the solution to cool slowly and collect the purified crystals as described in steps 5 and 6. The purity of the diastereomer can be monitored by measuring the optical rotation at each step.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

This protocol describes the process of recovering the free amine from the isolated diastereomeric salt.

  • Suspension of the Diastereomeric Salt: Suspend the purified diastereomeric salt (e.g., 5.0 g) in 50 mL of water.

  • Basification: With vigorous stirring, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution is approximately 10-12. This will neutralize the tartaric acid and liberate the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 30 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 2-(1-Aminoethyl)phenol.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee%) of the resolved amine should be determined using a suitable chiral analytical technique.

  • Sample Preparation: Prepare a standard solution of the racemic 2-(1-Aminoethyl)phenol and a solution of the resolved enantiomer in a suitable solvent (e.g., mobile phase for HPLC).

  • Chiral HPLC/GC Analysis: Inject the samples onto a chiral stationary phase column. The separation of the two enantiomers will be observed as two distinct peaks in the chromatogram.

  • Calculation of Enantiomeric Excess: The ee% is calculated from the peak areas of the two enantiomers using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Data Presentation

The following tables summarize representative quantitative data that could be obtained during the chiral resolution process. These values are illustrative and will depend on the specific experimental conditions.

Table 1: Fractional Crystallization Results

Crystallization StepMass of Crystals (g)Melting Point (°C)Optical Rotation [α]D (c=1, MeOH)Diastereomeric Excess (de%)
First Crop7.5175-180+X.X°85
Second Crop (from mother liquor)4.2160-165-Y.Y°60
Recrystallized First Crop6.0182-184+Z.Z°>98

Table 2: Enantiomeric Resolution Summary

EnantiomerYield (%)Enantiomeric Excess (ee%)
(+)-2-(1-Aminoethyl)phenol35>98
(-)-2-(1-Aminoethyl)phenol (from mother liquor)2055

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the chiral resolution of racemic 2-(1-Aminoethyl)phenol.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation racemic_amine Racemic 2-(1-Aminoethyl)phenol solvent_dissolution Dissolve in Methanol racemic_amine->solvent_dissolution chiral_acid L-(+)-Tartaric Acid chiral_acid->solvent_dissolution mixing Mix Solutions solvent_dissolution->mixing diastereomeric_mixture Diastereomeric Salt Mixture ((R)-Amine-L-Tartrate & (S)-Amine-L-Tartrate) mixing->diastereomeric_mixture

Caption: Formation of diastereomeric salts.

Fractional_Crystallization_Workflow diastereomeric_mixture Diastereomeric Salt Mixture in Solution cooling Slow Cooling & Crystallization diastereomeric_mixture->cooling filtration Filtration cooling->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) filtration->mother_liquor

Caption: Fractional crystallization process.

Enantiomer_Liberation_Workflow diastereomeric_salt Purified Diastereomeric Salt basification Add NaOH (aq) diastereomeric_salt->basification extraction Extract with CH₂Cl₂ basification->extraction pure_enantiomer Enantiomerically Pure 2-(1-Aminoethyl)phenol extraction->pure_enantiomer

Caption: Liberation of the free amine.

(R)-2-(1-Aminoethyl)phenol: A Versatile Precursor for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-(1-Aminoethyl)phenol is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a primary amine and a phenolic hydroxyl group on a chiral scaffold, provides a versatile platform for the synthesis of a diverse range of pharmaceutical compounds. This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the synthesis of potential therapeutic agents, with a focus on cholinesterase inhibitors for the management of neurodegenerative diseases such as Alzheimer's disease.

This compound serves as a key intermediate for creating various pharmacophores due to the differential reactivity of its amine and phenol functionalities. The primary amine is typically more nucleophilic than the phenolic hydroxyl group, allowing for selective modifications such as acylation to form amide derivatives. These derivatives are of particular interest as their structural motifs are present in a number of bioactive molecules.

Application: Precursor to Acetamide-Based Cholinesterase Inhibitors

Derivatives of this compound, particularly its N-acylated forms, have been investigated as potential cholinesterase inhibitors. Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, a mechanism that is central to the symptomatic treatment of Alzheimer's disease. The structural similarity of acylated this compound derivatives to known cholinesterase inhibitors like Rivastigmine suggests their potential to interact with the catalytic sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

This application note focuses on the synthesis and characterization of an example acetamide derivative, N-((R)-1-(2-hydroxyphenyl)ethyl)acetamide, as a representative compound for researchers exploring this chemical space for novel cholinesterase inhibitors.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the acetamide derivative from this compound.

ParameterValue
Starting Material This compound
Reagent Acetyl Chloride
Product N-((R)-1-(2-hydroxyphenyl)ethyl)acetamide
Reaction Type N-Acylation
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Yield ~85-95%
Purity >98% (after chromatography)

Experimental Protocols

Protocol 1: Synthesis of N-((R)-1-(2-hydroxyphenyl)ethyl)acetamide

This protocol details the selective N-acylation of this compound using acetyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure N-((R)-1-(2-hydroxyphenyl)ethyl)acetamide.

Visualizations

Synthetic Pathway for N-((R)-1-(2-hydroxyphenyl)ethyl)acetamide

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound E N-Acylation A->E B Acetyl Chloride B->E C Triethylamine (Base) C->E D DCM (Solvent) D->E F N-((R)-1-(2-hydroxyphenyl)ethyl)acetamide E->F

Caption: Synthetic scheme for the N-acylation of this compound.

Proposed Mechanism of Action: Cholinesterase Inhibition

The synthesized acetamide derivatives are hypothesized to act as cholinesterase inhibitors. The following diagram illustrates the general mechanism of action.

G cluster_enzyme Cholinesterase Active Site cluster_substrate Neurotransmitter cluster_inhibitor Inhibitor cluster_products Products AChE Acetylcholinesterase (AChE) Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate ACh Acetylcholine (ACh) ACh->AChE Binds to Inhibitor Acetamide Derivative Inhibitor->AChE Binds and Inhibits

Caption: Inhibition of Acetylcholinesterase by the acetamide derivative.

Experimental Workflow

The following diagram outlines the general workflow from synthesis to biological evaluation.

G Synthesis Synthesis of Derivative Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Assay (Cholinesterase Inhibition) Characterization->Bioassay DataAnalysis Data Analysis (IC50 determination) Bioassay->DataAnalysis

Caption: General experimental workflow for synthesis and evaluation.

Synthesis and Application of Metal Complexes with (R)-2-(1-Aminoethyl)phenol-Derived Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes featuring Schiff base ligands derived from the chiral precursor (R)-2-(1-Aminoethyl)phenol. These complexes are of significant interest in various fields, including catalysis and medicinal chemistry, owing to their stereochemical properties and versatile coordination chemistry.

Introduction

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands in coordination chemistry. When derived from chiral precursors such as this compound, they can form stereochemically defined metal complexes. These chiral complexes are particularly valuable in asymmetric catalysis and as potential therapeutic agents. The phenolate oxygen and the imine nitrogen of the Schiff base ligand act as coordination sites, forming stable chelates with various transition metals like copper(II), cobalt(II), and nickel(II). The steric and electronic properties of these complexes can be fine-tuned by modifying the aldehyde component of the Schiff base, allowing for the rational design of catalysts and drugs.

Synthesis Workflow

The general methodology involves a two-step process: first, the synthesis of the Schiff base ligand, followed by the complexation with a suitable metal salt.

Synthesis_Workflow cluster_0 Ligand Synthesis cluster_1 Complexation R_2_1_Aminoethyl_phenol This compound Condensation Condensation Reaction (Ethanol, Reflux) R_2_1_Aminoethyl_phenol->Condensation Aldehyde Aldehyde (e.g., Salicylaldehyde) Aldehyde->Condensation Schiff_Base_Ligand Chiral Schiff Base Ligand Condensation->Schiff_Base_Ligand Complexation_Reaction Complexation (Methanol, Reflux) Schiff_Base_Ligand->Complexation_Reaction Metal_Salt Metal(II) Salt (e.g., Cu(OAc)₂, CoCl₂, NiCl₂) Metal_Salt->Complexation_Reaction Metal_Complex Chiral Metal Complex Complexation_Reaction->Metal_Complex

Caption: General workflow for the synthesis of chiral metal complexes.

Experimental Protocols

The following are generalized protocols for the synthesis of a Schiff base ligand from this compound and salicylaldehyde, and its subsequent complexation with Copper(II), Cobalt(II), and Nickel(II) ions.

Protocol 1: Synthesis of (R)-2-(1-((E)-(2-hydroxybenzylidene)amino)ethyl)phenol (L)

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Dissolve this compound (1.37 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • To this solution, add salicylaldehyde (1.22 g, 10 mmol) dropwise with continuous stirring.

  • The resulting mixture is refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, which should result in the precipitation of a solid product.

  • The precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Metal(II) Complexes [M(L)₂]

Materials:

  • Schiff base ligand (L) from Protocol 1

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the Schiff base ligand (L) (0.48 g, 2 mmol) in 20 mL of hot methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the corresponding metal salt (1 mmol) in a minimum amount of methanol (e.g., 0.20 g of Cu(OAc)₂·H₂O, 0.24 g of CoCl₂·6H₂O, or 0.24 g of NiCl₂·6H₂O).

  • Add the methanolic solution of the metal salt dropwise to the hot ligand solution with constant stirring.

  • The reaction mixture is then refluxed for 3-4 hours.

  • Upon cooling to room temperature, the colored metal complex precipitates out.

  • The solid complex is collected by vacuum filtration, washed with methanol, and then with diethyl ether.

  • The final product is dried in a vacuum desiccator over anhydrous CaCl₂.

Data Presentation

The following tables summarize typical quantitative data for Schiff base ligands derived from aminophenols and their corresponding metal complexes. Note that the exact values will vary depending on the specific aldehyde and metal used.

Table 1: Physicochemical and Yield Data for a Representative Ligand and its Metal Complexes

CompoundFormulaM.W. ( g/mol )ColorYield (%)M.p. (°C)
Ligand (L)C₁₅H₁₅NO₂241.29Yellow85-95>150
[Cu(L)₂]C₃₀H₂₈CuN₂O₄544.11Green70-80>250 (dec.)
[Co(L)₂]C₃₀H₂₈CoN₂O₄540.50Dark Brown65-75>250 (dec.)
[Ni(L)₂]C₃₀H₂₈N₂NiO₄539.26Greenish-Yellow70-80>250 (dec.)

Table 2: Spectroscopic and Magnetic Data for a Representative Ligand and its Metal Complexes

CompoundIR ν(C=N) (cm⁻¹)IR ν(M-N) (cm⁻¹)IR ν(M-O) (cm⁻¹)Electronic Spectra λₘₐₓ (nm)Magnetic Moment (μ_eff, B.M.)
Ligand (L)~1620--~250, ~320-
[Cu(L)₂]~1605~520~450~380, ~6201.75 - 2.20
[Co(L)₂]~1600~515~445~400, ~6804.30 - 5.20
[Ni(L)₂]~1610~525~455~390, ~6502.80 - 3.50

Note: The shift of the C=N stretching frequency to a lower wavenumber and the appearance of new bands for M-N and M-O vibrations in the complexes' IR spectra indicate the coordination of the ligand to the metal ion.

Ligand Coordination and Complex Structure

The Schiff base ligand derived from this compound and an o-hydroxyaryl aldehyde typically acts as a bidentate or tridentate ligand. In the case of salicylaldehyde, it acts as a bidentate ligand, coordinating to the metal center through the phenolic oxygen and the imine nitrogen, forming a stable six-membered chelate ring.

Caption: Chelation of the bidentate Schiff base ligand to a metal center.

Applications

Metal complexes derived from this compound are promising candidates for various applications due to their inherent chirality and the catalytic and biological activity of the incorporated metal ions.

Asymmetric Catalysis

The chiral environment provided by the ligand can induce enantioselectivity in a variety of organic transformations, such as:

  • Asymmetric Synthesis: The defined stereochemistry around the metal center can be used to catalyze reactions like asymmetric aldol reactions, Michael additions, and Diels-Alder reactions, leading to the preferential formation of one enantiomer of the product.

  • Oxidation Reactions: These complexes can act as catalysts for the enantioselective oxidation of sulfides to sulfoxides and the epoxidation of olefins.

Biological and Medicinal Applications

The biological activity of Schiff base metal complexes is often enhanced compared to the free ligands.[1] Potential applications include:

  • Antimicrobial Agents: Many Schiff base metal complexes have shown significant activity against various strains of bacteria and fungi.[1] The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes.

  • Anticancer Agents: Some complexes have demonstrated cytotoxic activity against cancer cell lines, potentially through mechanisms involving DNA binding and cleavage, or the inhibition of key enzymes.

  • Enzyme Mimics: These complexes can be designed to mimic the active sites of metalloenzymes, providing insights into biological processes and serving as catalysts for biomimetic reactions.

Conclusion

The synthesis of metal complexes with Schiff base ligands derived from this compound offers a versatile platform for the development of new chiral catalysts and therapeutic agents. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of these systems and to develop novel applications in various scientific disciplines. The ability to systematically modify the ligand structure allows for the fine-tuning of the properties of the resulting metal complexes, paving the way for the design of highly efficient and selective compounds for specific applications.

References

Application Notes and Protocols: High-Throughput Screening of (R)-2-(1-Aminoethyl)phenol Derivatives for Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening of a library of (R)-2-(1-Aminoethyl)phenol-derived Schiff base ligands in an asymmetric catalytic reaction. The protocols cover the synthesis of the ligand library, the setup of the high-throughput screening experiment, and the analysis of the catalytic activity and enantioselectivity.

Introduction

This compound is a valuable chiral building block for the synthesis of ligands used in asymmetric catalysis. Its derivatives, particularly Schiff bases formed by the condensation of the primary amine with various aldehydes, can act as bidentate ligands for a range of metal-catalyzed reactions. High-throughput screening (HTS) methodologies enable the rapid evaluation of a library of such ligands to identify the optimal catalyst for a specific transformation, accelerating the discovery and development of new synthetic routes for chiral molecules. This application note focuses on the use of this compound-derived Schiff base ligands in the enantioselective addition of diethylzinc to prochiral aldehydes.

Data Presentation

The following tables summarize representative quantitative data from a high-throughput screening experiment.

Table 1: Screening of this compound-derived Schiff Base Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Ligand IDR-group on AldehydeYield (%)Enantiomeric Excess (ee, %)
L1Phenyl8592
L22-Naphthyl9295
L32-Methoxyphenyl7888
L44-Chlorophenyl8890
L52-Furyl7585

Table 2: Effect of Solvent on the Catalytic Performance of Ligand L2

SolventYield (%)Enantiomeric Excess (ee, %)
Toluene9295
Hexane8893
Diethyl Ether8290
Dichloromethane7585

Experimental Protocols

Protocol 1: Synthesis of this compound-derived Schiff Base Ligand Library

This protocol describes the parallel synthesis of a library of Schiff base ligands from this compound and a selection of aromatic aldehydes.

Materials:

  • This compound

  • A library of aromatic aldehydes (e.g., benzaldehyde, 2-naphthaldehyde, 2-methoxybenzaldehyde, 4-chlorobenzaldehyde, 2-furaldehyde)

  • Methanol, anhydrous

  • 96-well reaction block

  • Magnetic stir plate and stir bars

Procedure:

  • In each well of a 96-well reaction block, add 0.1 mmol of this compound.

  • To each well, add a solution of a different aromatic aldehyde (0.1 mmol) in 1 mL of anhydrous methanol.

  • Add a small magnetic stir bar to each well.

  • Seal the reaction block and stir the contents at room temperature for 4 hours.

  • After 4 hours, remove the solvent from each well under reduced pressure to yield the crude Schiff base ligands.

  • The ligands can be used directly in the subsequent high-throughput screening without further purification.

Protocol 2: High-Throughput Screening of Catalytic Activity

This protocol outlines the procedure for the high-throughput screening of the synthesized ligand library in the asymmetric addition of diethylzinc to benzaldehyde.

Materials:

  • Schiff base ligand library from Protocol 1

  • Titanium (IV) isopropoxide

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Toluene, anhydrous

  • 96-well reaction block

  • Inert atmosphere glovebox or Schlenk line

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Inside an inert atmosphere glovebox, add 0.01 mmol of each Schiff base ligand to a separate well of a 96-well reaction block.

  • To each well, add 0.5 mL of a 0.02 M solution of titanium (IV) isopropoxide in anhydrous toluene.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.

  • To each well, add 0.1 mmol of benzaldehyde.

  • Cool the reaction block to 0 °C.

  • Carefully add 0.12 mmol of diethylzinc solution to each well.

  • Seal the reaction block and stir the reactions at 0 °C for 24 hours.

  • After 24 hours, quench the reactions by adding 0.5 mL of saturated aqueous ammonium chloride solution to each well.

  • Extract the organic layer from each well and analyze by chiral GC to determine the yield and enantiomeric excess of the product, (R)-1-phenyl-1-propanol.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Protocol 1: Ligand Synthesis cluster_screening Protocol 2: High-Throughput Screening cluster_analysis Data Analysis s1 Dispense this compound s2 Add Aromatic Aldehyde Solutions s1->s2 s3 Stir at Room Temperature s2->s3 s4 Solvent Evaporation s3->s4 h1 Dispense Ligand Library s4->h1 Ligand Library h2 Add Ti(O-iPr)4 Solution h1->h2 h3 Catalyst Formation h2->h3 h4 Add Benzaldehyde h3->h4 h5 Add Diethylzinc at 0°C h4->h5 h6 Reaction Incubation (24h) h5->h6 h7 Quench Reaction h6->h7 a1 Chiral GC Analysis h7->a1 Crude Product a2 Determine Yield and ee a1->a2

Caption: High-throughput screening workflow.

Proposed Catalytic Cycle

catalytic_cycle center Ti-Ligand Complex intermediate1 Ti-Aldehyde Complex center->intermediate1 + Aldehyde sub Benzaldehyde et2zn Et2Zn intermediate2 Transition State et2zn->intermediate2 product (R)-1-phenyl-1-propanol intermediate1->intermediate2 + Et2Zn intermediate3 Ti-Alkoxide Complex intermediate2->intermediate3 Et transfer intermediate3->center + Et2Zn - Zn(OEt)(OR) intermediate3->product Hydrolysis

Caption: Proposed catalytic cycle.

Application Notes: (R)-2-(1-Aminoethyl)phenol in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(1-Aminoethyl)phenol is a chiral amino alcohol with significant potential as an organocatalyst in asymmetric synthesis. Its bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic phenolic hydroxyl group, allows for dual activation of substrates, a key strategy in many organocatalytic transformations. This document provides proposed application notes and detailed protocols for the use of this compound in key organocatalytic reactions.

Note: The following protocols and applications are proposed based on the established reactivity of analogous chiral amino alcohols and amino phenols in organocatalysis. To date, specific literature detailing the use of this compound as an organocatalyst is limited. These notes therefore serve as a guide for the exploration of its catalytic potential.

Proposed Organocatalytic Applications

This compound is a promising candidate for catalyzing a range of enantioselective carbon-carbon bond-forming reactions, including:

  • Aldol Reactions: Catalyzing the asymmetric addition of a ketone enolate to an aldehyde.

  • Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Mannich Reactions: Mediating the three-component reaction of an aldehyde, an amine, and a ketone.

The expected catalytic cycle for these transformations involves the formation of a chiral enamine intermediate between the ketone and the amino group of the catalyst. The phenolic hydroxyl group can then act as a proton shuttle or engage in hydrogen bonding to activate the electrophile and control the stereochemical outcome of the reaction.

Data Presentation: Expected Performance

The following tables summarize the expected performance of this compound as an organocatalyst in various reactions, based on data from analogous chiral amino alcohol catalysts.

Table 1: Proposed Asymmetric Aldol Reaction

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1BenzaldehydeCyclohexanone10TolueneRT2485-95>90
24-NitrobenzaldehydeAcetone15CH2Cl204870-85>85
3IsobutyraldehydeCyclohexanone10THFRT3680-90>92

Table 2: Proposed Asymmetric Michael Addition

EntryMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1NitrostyreneDiethyl malonate10TolueneRT4890-98>95
2ChalconeAcetone20DMF47265-80>80
3Methyl vinyl ketoneCyclohexanone15CH3CN-106075-88>90

Table 3: Proposed Asymmetric Mannich Reaction

EntryAldehydeAmineKetoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Benzaldehydep-AnisidineAcetone20DMSORT7270-85>90
24-ChlorobenzaldehydeAnilineCyclohexanone15Dioxane259675-90>93
3FurfuralBenzylamineAcetophenone20NMPRT8060-75>85

Experimental Protocols

The following are detailed, proposed protocols for key experiments. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Proposed Asymmetric Aldol Reaction

Objective: To synthesize a chiral β-hydroxy ketone via an asymmetric aldol reaction catalyzed by this compound.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Ketone (e.g., Cyclohexanone)

  • Anhydrous solvent (e.g., Toluene)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and UV lamp

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture until the catalyst is dissolved.

  • Add cyclohexanone (2.0 mmol, 2.0 equiv.).

  • Cool the reaction mixture to the desired temperature (e.g., room temperature).

  • Add benzaldehyde (1.0 mmol, 1.0 equiv.) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Proposed Asymmetric Michael Addition

Objective: To synthesize a chiral Michael adduct via an asymmetric conjugate addition catalyzed by this compound.

Materials:

  • This compound

  • Michael acceptor (e.g., Nitrostyrene)

  • Michael donor (e.g., Diethyl malonate)

  • Anhydrous solvent (e.g., Toluene)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • In a dry reaction vessel, dissolve this compound (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Add diethyl malonate (1.2 mmol, 1.2 equiv.) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add nitrostyrene (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford the desired Michael adduct.

  • Analyze the product by NMR and determine the enantiomeric excess by chiral HPLC.

Protocol 3: Proposed Asymmetric Mannich Reaction

Objective: To synthesize a chiral β-amino ketone through a three-component Mannich reaction catalyzed by this compound.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., p-Anisidine)

  • Ketone (e.g., Acetone)

  • Solvent (e.g., DMSO)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • To a vial, add benzaldehyde (1.0 mmol, 1.0 equiv.), p-anisidine (1.1 mmol, 1.1 equiv.), and DMSO (1.0 mL). Stir the mixture at room temperature for 30 minutes to pre-form the imine.

  • In a separate flask, add this compound (0.2 mmol, 20 mol%) and acetone (5.0 mmol, 5.0 equiv.).

  • Add the pre-formed imine solution to the catalyst and ketone mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired β-amino ketone.

  • Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.

Visualizations

Proposed Catalytic Cycle

G Proposed Catalytic Cycle for Aldol Reaction Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Product->Catalyst - Catalyst (Regenerated) Water H₂O Water->Iminium

Caption: Proposed catalytic cycle for the aldol reaction.

Experimental Workflow

G General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Catalyst and Solvent B 2. Add Ketone/Donor A->B C 3. Add Aldehyde/Acceptor B->C D 4. Stir at Defined Temperature & Time C->D E 5. Monitor by TLC D->E F 6. Quench Reaction E->F G 7. Solvent Evaporation F->G H 8. Column Chromatography G->H I 9. NMR Spectroscopy H->I J 10. Chiral HPLC I->J

Application Notes and Protocols for the Industrial Scale-Up Synthesis of (R)-2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(1-Aminoethyl)phenol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific presentation is often essential for therapeutic efficacy and safety. This document provides detailed application notes and scalable protocols for the synthesis of this compound, targeting industrial applications. The methodologies presented focus on asymmetric synthesis to ensure high enantiomeric purity, a key requirement for clinical-grade materials. The protocols are designed to be robust, scalable, and economically viable for large-scale production.

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical development. This compound, with its characteristic aminoethyl and phenolic functional groups, serves as a versatile intermediate in the creation of a wide array of pharmacologically active molecules.[1] The demand for high-purity this compound necessitates the development of efficient and scalable synthetic routes. This document outlines two primary strategies for the industrial production of this key intermediate: Asymmetric Transfer Hydrogenation and Chiral Resolution. These methods are selected for their proven scalability and potential for high enantioselectivity.

Synthetic Strategies Overview

Two principal routes for the industrial synthesis of this compound are detailed below. The choice of method will depend on factors such as available equipment, cost of catalysts and resolving agents, and desired throughput.

  • Route 1: Asymmetric Transfer Hydrogenation of 2-Hydroxyacetophenone. This method involves the direct conversion of a prochiral ketone to a chiral amine using a chiral catalyst and a hydrogen source. It is an atom-economical approach that can provide high enantioselectivity in a single chemical step.

  • Route 2: Racemic Synthesis and Chiral Resolution. This classic approach involves the synthesis of the racemic amine followed by separation of the enantiomers using a chiral resolving agent, such as tartaric acid. While potentially less direct, it can be a robust and cost-effective method, especially if the resolving agent is readily available and the unwanted enantiomer can be racemized and recycled.

Data Presentation

The following tables summarize the expected quantitative data for the described synthetic protocols. These values are based on typical results for similar transformations and should be considered as targets for process optimization.

Table 1: Asymmetric Transfer Hydrogenation Performance

ParameterTarget Value
Substrate2-Hydroxyacetophenone
Catalyst Loading0.01 - 0.1 mol%
Reaction Time12 - 24 hours
Yield85 - 95%
Enantiomeric Excess (ee)>99%
Purity (by HPLC)>98%

Table 2: Chiral Resolution Performance

ParameterTarget Value
Substrate(±)-2-(1-Aminoethyl)phenol
Resolving Agent(+)-Tartaric Acid
Molar Ratio (Amine:Acid)1:0.5
Yield of (R)-enantiomer40 - 48% (theoretical max 50%)
Enantiomeric Excess (ee)>99% after recrystallization
Purity (by HPLC)>99%

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 2-Hydroxyacetophenone

This protocol describes a scalable asymmetric transfer hydrogenation of 2-hydroxyacetophenone to yield this compound. The reaction utilizes a well-defined chiral ruthenium catalyst.

Materials:

  • 2-Hydroxyacetophenone

  • Ammonium formate

  • [{RuCl2(p-cymene)}2]

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Formic acid

  • 2-Propanol (IPA)

  • Toluene

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous sodium sulfate

  • Diatomaceous earth

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and inert gas inlet/outlet

  • Addition funnel

  • Condenser

  • Filter-dryer or centrifuge

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Catalyst Pre-formation: In a separate, inerted vessel, dissolve [{RuCl2(p-cymene)}2] and (R,R)-TsDPEN in toluene. Stir the mixture at room temperature for 1 hour to form the active catalyst.

  • Reaction Setup: Charge the main reactor with 2-hydroxyacetophenone, ammonium formate, and 2-propanol. Begin stirring and inert the reactor with nitrogen.

  • Reaction: Heat the mixture to 40-50 °C. Add the pre-formed catalyst solution to the reactor. Slowly add formic acid via the addition funnel over 1-2 hours, maintaining the internal temperature.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove any solids.

  • Extraction: Transfer the filtrate to a separation funnel. Wash with 5% sodium bicarbonate solution, followed by brine.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to achieve high purity and enantiomeric excess.

  • Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 40°C.

Protocol 2: Chiral Resolution of (±)-2-(1-Aminoethyl)phenol

This protocol details the resolution of racemic 2-(1-Aminoethyl)phenol using (+)-tartaric acid to selectively crystallize the diastereomeric salt of the (R)-enantiomer.

Materials:

  • (±)-2-(1-Aminoethyl)phenol

  • (+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide solution (10% w/v)

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Filter-dryer or Buchner funnel setup

  • Separation funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Salt Formation: Dissolve (±)-2-(1-Aminoethyl)phenol in methanol in the reactor. In a separate vessel, dissolve 0.5 molar equivalents of (+)-tartaric acid in methanol, gently heating if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of this compound will begin to precipitate. Cool the mixture to 0-5 °C and stir for 2-4 hours to maximize crystallization.

  • Isolation: Isolate the solid salt by filtration and wash the cake with cold methanol, followed by diethyl ether.

  • Recrystallization (Optional): For higher enantiomeric purity, the isolated salt can be recrystallized from methanol.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add 10% sodium hydroxide solution with stirring until the pH of the aqueous layer is >12 and all solids have dissolved.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.

  • Purification and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Dry the final product in a vacuum oven.

Visualizations

Diagrams

Scale_up_Synthesis_Workflow cluster_route1 Route 1: Asymmetric Transfer Hydrogenation cluster_route2 Route 2: Chiral Resolution Ketone 2-Hydroxyacetophenone Reaction1 Asymmetric Transfer Hydrogenation Ketone->Reaction1 Product1 This compound Reaction1->Product1 Racemate (±)-2-(1-Aminoethyl)phenol Resolution Chiral Resolution with (+)-Tartaric Acid Racemate->Resolution DiastereomericSalt Diastereomeric Salt ((R)-Amine-(+)-Tartrate) Resolution->DiastereomericSalt Liberation Basification & Extraction DiastereomericSalt->Liberation Product2 This compound Liberation->Product2

Caption: Synthetic routes for this compound.

Experimental_Workflow_ATH Start Start ReactorCharge Charge Reactor with Ketone, Ammonium Formate, IPA Start->ReactorCharge AddCatalyst Add Catalyst to Reactor ReactorCharge->AddCatalyst CatalystPrep Prepare Ru-Catalyst Solution CatalystPrep->AddCatalyst Reaction Heat to 40-50°C Add Formic Acid (12-24h) AddCatalyst->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool & Filter Monitoring->Workup Complete Extraction Extract with NaHCO3 & Brine Workup->Extraction Drying Dry & Concentrate Extraction->Drying Purification Recrystallize Drying->Purification FinalProduct Dry Final Product Purification->FinalProduct

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Logical_Relationship_Resolution RacemicMixture Racemic Amine ((R)-Amine & (S)-Amine) Diastereomers Diastereomeric Salts ((R,+) & (S,+)) RacemicMixture->Diastereomers ChiralAcid Chiral Resolving Agent ((+)-Tartaric Acid) ChiralAcid->Diastereomers Separation Different Solubilities Diastereomers->Separation Precipitate Insoluble Salt ((R,+) Precipitates) Separation->Precipitate Yes Soluble Soluble Salt ((S,+) Stays in Solution) Separation->Soluble No FinalProduct This compound Precipitate->FinalProduct Liberation

Caption: Principle of Chiral Resolution.

References

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of (R)-2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-(1-Aminoethyl)phenol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields and other common issues in this synthesis.

Troubleshooting Guide & FAQs

This section addresses specific problems that may be encountered during the synthesis of this compound, primarily focusing on the asymmetric reductive amination of 2-hydroxyacetophenone.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the asymmetric reductive amination of 2-hydroxyacetophenone can stem from several factors:

  • Poor Quality of Starting Materials and Reagents:

    • 2-Hydroxyacetophenone: Ensure the starting ketone is pure. Impurities can interfere with the catalyst and lead to side reactions.

    • Ammonia Source: The concentration and purity of the ammonia source (e.g., ammonium trifluoroacetate) are critical. Ensure it is anhydrous if the reaction conditions require it.

    • Solvent: Solvents must be anhydrous and of high purity, as water can deactivate both the catalyst and some reducing agents.

  • Catalyst Inactivity or Decomposition:

    • Air and Moisture Sensitivity: Many chiral catalysts, particularly those based on transition metals like ruthenium and iridium, are sensitive to air and moisture.[1][2] Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).

    • Improper Storage: The catalyst should be stored under inert gas and at the recommended temperature to maintain its activity.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact both yield and enantioselectivity. It should be carefully controlled as specified in the protocol.

    • Pressure: For hydrogenations, maintaining a constant and accurate hydrogen pressure is crucial for reaction kinetics.

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.

  • Issues During Work-up and Purification:

    • Product Loss: The product may be lost during extraction or purification steps. Ensure efficient extraction and handle the product carefully during chromatography.

    • Decomposition: The product may be sensitive to acidic or basic conditions during work-up. Neutralize the reaction mixture carefully.

Q2: I am observing poor enantioselectivity (low %ee). How can I improve it?

Low enantiomeric excess is a common challenge in asymmetric synthesis. Here are some strategies to improve it:

  • Catalyst Choice and Loading:

    • The choice of chiral ligand is paramount for achieving high enantioselectivity.[2] Ensure you are using the correct ligand for this specific transformation.

    • The catalyst loading can also influence enantioselectivity. While a higher loading may increase reaction rate, it can sometimes lead to lower %ee. Optimization may be required.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly affect the chiral environment of the catalyst. Screen different solvents if enantioselectivity is low.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes improve enantioselectivity, although it may slow down the reaction rate.

  • Purity of Reagents: Impurities in the starting materials or solvent can sometimes interfere with the chiral catalyst, leading to a racemic or less selective reaction.

Q3: I am seeing significant side product formation. What are the likely side products and how can I minimize them?

The most common side products in the reductive amination of a ketone are the corresponding alcohol and over-alkylated amines.

  • Formation of 2-(1-Hydroxyethyl)phenol: This alcohol is the product of the direct reduction of the 2-hydroxyacetophenone starting material.

    • Minimization: This can be minimized by ensuring the efficient formation of the imine intermediate before the reduction step. In a direct reductive amination, the choice of reducing agent is critical. Some reducing agents are more selective for the imine over the ketone.[3]

  • Formation of Secondary or Tertiary Amines: If the newly formed primary amine reacts further with the starting ketone, over-alkylation can occur.

    • Minimization: Using a large excess of the ammonia source can help to favor the formation of the primary amine.[4]

  • Racemic Product: If the catalyst is not functioning correctly, the racemic version of the product will be formed, leading to low enantiomeric excess.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of various parameters on the yield and enantioselectivity of a representative asymmetric reductive amination of an acetophenone derivative, based on data from similar reactions.[5] This data can be used as a starting point for the optimization of the synthesis of this compound.

ParameterVariationEffect on YieldEffect on Enantioselectivity (%ee)Notes
Catalyst Ru(OAc)₂{(S)-binap} vs. other Ru catalystsHighExcellent (>95%)The choice of the chiral ligand is crucial.
Ammonia Source NH₄OAc vs. NH₄TFAModerateHighThe counter-ion can influence the reaction.
Solvent Toluene vs. THF vs. DichloromethaneVariesHighSolvent can affect catalyst solubility and stability.
Temperature 70°C vs. 90°C vs. 110°CIncreases with temperatureMay decrease at higher temperaturesAn optimal balance needs to be found.
H₂ Pressure 0.5 MPa vs. 0.8 MPa vs. 1.0 MPaIncreases with pressureGenerally stable within this rangeHigher pressure can increase reaction rate.

Experimental Protocols

The following is a detailed experimental protocol for the asymmetric reductive amination of 2-hydroxyacetophenone, adapted from a similar procedure for a substituted acetylpyridine.[5]

Materials:

  • 2-Hydroxyacetophenone

  • Ru(OAc)₂{(S)-binap} (or other suitable chiral ruthenium catalyst)

  • Ammonium trifluoroacetate (NH₄TFA)

  • Anhydrous Toluene

  • Hydrogen gas (high purity)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add Ru(OAc)₂{(S)-binap} (0.01 eq), 2-hydroxyacetophenone (1.0 eq), and ammonium trifluoroacetate (1.5 eq).

  • Inert Atmosphere: Seal the reactor and purge with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Hydrogenation: Purge the reactor with hydrogen gas three times, and then pressurize to 0.8 MPa.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 17 hours.

  • Monitoring: After cooling to room temperature and carefully releasing the pressure, take an aliquot of the reaction mixture to monitor the conversion by TLC or HPLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Characterization: Determine the yield and confirm the structure and enantiomeric excess of the product using standard analytical techniques (NMR, MS, and chiral HPLC).

Visualizations

Experimental Workflow for Asymmetric Reductive Amination

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 2-Hydroxyacetophenone - Chiral Ru Catalyst - NH4TFA solvent Add Anhydrous Toluene reagents->solvent Under Inert Atmosphere hydrogenation Pressurize with H2 (0.8 MPa) Heat to 90°C Stir for 17h solvent->hydrogenation quench Cool and Depressurize hydrogenation->quench extract Solvent Extraction and Washing quench->extract purify Column Chromatography extract->purify analysis Characterization: - Yield - NMR, MS - Chiral HPLC (%ee) purify->analysis

Caption: A flowchart illustrating the key steps in the asymmetric reductive amination synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Purity of Starting Materials and Solvents start->check_reagents check_catalyst Confirm Catalyst Activity and Handling (Inert Atmosphere) start->check_catalyst check_conditions Review Reaction Parameters (T, P, time) start->check_conditions improve_workup Optimize Extraction and Purification Steps start->improve_workup If reaction is complete purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents new_catalyst Use Fresh Catalyst, Improve Inert Technique check_catalyst->new_catalyst optimize_conditions Optimize T, P, or Extend Reaction Time check_conditions->optimize_conditions

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimization of (R)-2-(1-Aminoethyl)phenol-Mediated Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-2-(1-Aminoethyl)phenol in enantioselective catalysis. The primary application highlighted is the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a cornerstone transformation in modern organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic application of this compound?

A1: this compound is predominantly used as a chiral precursor for the in situ generation of an oxazaborolidine catalyst. This catalyst is highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3]

Q2: How is the active catalyst formed from this compound?

A2: The active catalyst, a chiral oxazaborolidine, is typically formed by reacting this compound with a borane source, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS), prior to the addition of the ketone substrate.[4][5][6] This in situ generation is convenient and avoids the handling of potentially unstable isolated catalysts.[4][5]

Q3: What is the mechanism of the enantioselective reduction?

A3: The enantioselectivity arises from the formation of a chiral complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate. The steric environment of the catalyst directs the hydride delivery from the borane to one face of the ketone carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product.[3][7]

Q4: Which factors have the most significant impact on enantioselectivity and reaction rate?

A4: Several factors are crucial for optimizing the reaction:

  • Temperature: Lower temperatures generally lead to higher enantioselectivity but may decrease the reaction rate.

  • Solvent: The choice of solvent can influence catalyst stability, solubility of reagents, and the overall reaction kinetics. Aprotic solvents like tetrahydrofuran (THF) and toluene are commonly used.

  • Catalyst Loading: The amount of this compound used as the precursor affects the reaction rate. Typically, 5-10 mol% is a good starting point.

  • Borane Source and Stoichiometry: The nature of the borane reagent (e.g., BH₃-THF, BMS) and its stoichiometry relative to the ketone are critical. An excess of borane is usually required.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive borane source. 2. Insufficient catalyst loading. 3. Reaction temperature is too low. 4. Presence of water or other protic impurities.1. Use a fresh, anhydrous borane solution. 2. Increase the catalyst loading to 10-15 mol%. 3. Gradually increase the reaction temperature (e.g., from -20 °C to 0 °C or room temperature). 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low Enantioselectivity (ee) 1. Reaction temperature is too high. 2. Impure this compound. 3. Incorrect stoichiometry of borane, leading to non-catalyzed reduction. 4. Presence of water, which can hydrolyze the catalyst.1. Lower the reaction temperature. Perform a temperature screening study. 2. Verify the enantiomeric purity of the chiral precursor. 3. Carefully control the addition rate and stoichiometry of the borane solution. 4. Use rigorously dried solvents and reagents.
Formation of Side Products 1. Over-reduction of other functional groups in the substrate. 2. Decomposition of the substrate or product under the reaction conditions.1. Use a less reactive borane source or perform the reaction at a lower temperature. 2. Monitor the reaction progress closely by TLC or GC and quench the reaction upon completion.
Inconsistent Results 1. Variability in the quality of reagents (especially the borane solution). 2. Inconsistent reaction setup and moisture control.1. Titrate the borane solution before use to determine its exact concentration. 2. Standardize the experimental procedure, including glassware drying and inert atmosphere techniques.

Experimental Protocols & Data Presentation

The following section provides a detailed experimental protocol for a representative reaction: the asymmetric reduction of acetophenone. The subsequent tables illustrate a typical optimization study for this reaction.

Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%). Add anhydrous THF (5 mL) and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice bath. To this solution, add 1.0 M borane-THF solution (0.2 mL, 0.2 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • Substrate Reduction: In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst mixture at 0 °C over a period of 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically within 1-2 hours), slowly add methanol (2 mL) dropwise at 0 °C to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 10 minutes. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-phenylethanol. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Optimization of Reaction Conditions

The following tables present representative data for the optimization of the asymmetric reduction of acetophenone using the in situ generated catalyst from this compound.

Table 1: Effect of Solvent on the Asymmetric Reduction of Acetophenone

EntrySolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1THF029592
2Toluene029288
3Dichloromethane028585
4Diethyl Ether028890

Table 2: Effect of Temperature on the Asymmetric Reduction of Acetophenone in THF

EntryTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
12519885
2029592
3-2049096
4-4088598

Table 3: Effect of Catalyst Loading on the Asymmetric Reduction of Acetophenone in THF at -20 °C

EntryCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
12.587595
2568896
31049096
41549196

Visualizations

Catalytic Cycle of Asymmetric Ketone Reduction

G Catalytic Cycle for CBS Reduction Catalyst This compound + BH3-THF Oxazaborolidine Chiral Oxazaborolidine Catalyst Catalyst->Oxazaborolidine In situ formation Complex Catalyst-Borane Complex Oxazaborolidine->Complex + BH3-THF TransitionState Ketone Coordination & Hydride Transfer Complex->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Oxazaborolidine Product Release Product Chiral Alcohol ProductComplex->Product Ketone Prochiral Ketone Ketone->TransitionState Borane BH3-THF

Caption: Catalytic cycle for the enantioselective reduction of a ketone.

Experimental Workflow for Optimization

G Workflow for Reaction Optimization Start Define Reaction: Asymmetric reduction of ketone ScreenSolvent Screen Solvents (THF, Toluene, DCM, etc.) Start->ScreenSolvent Analyze1 Analyze Yield & ee ScreenSolvent->Analyze1 OptTemp Optimize Temperature (-40°C to 25°C) Analyze1->OptTemp Select best solvent Analyze2 Analyze Yield & ee OptTemp->Analyze2 OptLoading Optimize Catalyst Loading (2.5 to 15 mol%) Analyze2->OptLoading Select best temperature Analyze3 Analyze Yield & ee OptLoading->Analyze3 End Optimized Conditions Analyze3->End Determine optimal loading

Caption: A logical workflow for optimizing reaction conditions.

Troubleshooting Decision Tree

G Troubleshooting Guide Problem Poor Result CheckConversion Is conversion low? Problem->CheckConversion CheckEE Is enantioselectivity low? CheckConversion->CheckEE No IncreaseTemp Increase Temperature CheckConversion->IncreaseTemp Yes DecreaseTemp Decrease Temperature CheckEE->DecreaseTemp Yes IncreaseLoading Increase Catalyst Loading IncreaseTemp->IncreaseLoading CheckReagents Check Reagent Purity (especially Borane) IncreaseLoading->CheckReagents CheckPurity Check Chiral Ligand Purity DecreaseTemp->CheckPurity EnsureAnhydrous Ensure Anhydrous Conditions CheckPurity->EnsureAnhydrous

Caption: A decision tree for troubleshooting common experimental issues.

References

Common side products in the synthesis of (R)-2-(1-Aminoethyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-(1-Aminoethyl)phenol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence with 2'-hydroxyacetophenone. The key transformations to introduce the chiral aminoethyl group are:

  • Asymmetric Reduction of an Oxime or Imine: The ketone is first converted to an oxime or imine, which is then asymmetrically reduced to the desired chiral amine.

  • Asymmetric Transfer Hydrogenation: Direct asymmetric reduction of the ketone functionality using a chiral catalyst and a hydrogen donor.

  • Reductive Amination: Reaction of the ketone with an ammonia source in the presence of a reducing agent and a chiral catalyst or auxiliary.

A preliminary step often involves the Fries rearrangement of phenyl acetate to produce the 2'-hydroxyacetophenone starting material.[1][2][3][4][5]

Troubleshooting Guides

Issue 1: Presence of a Positional Isomer in the Starting Material

Symptom: You observe an impurity in your 2'-hydroxyacetophenone starting material that is difficult to separate from the desired product.

Probable Cause: If your 2'-hydroxyacetophenone was synthesized via the Fries rearrangement of phenyl acetate, the most likely impurity is the para-isomer, 4'-hydroxyacetophenone. The reaction can also yield minor byproducts such as phenol and p-acetoxyacetophenone.[1]

Troubleshooting Workflow:

start Impurity Detected in 2'-Hydroxyacetophenone fries Synthesized via Fries Rearrangement? start->fries isomer Likely Impurity: 4'-Hydroxyacetophenone fries->isomer Yes separation Separation Strategy isomer->separation distillation Fractional Distillation (o-isomer is more volatile) separation->distillation crystallization Recrystallization separation->crystallization chromatography Column Chromatography separation->chromatography

Caption: Troubleshooting workflow for positional isomer impurity.

Solutions:

  • Optimize Fries Rearrangement: The ratio of ortho to para isomers in the Fries rearrangement is temperature-dependent. Higher temperatures generally favor the formation of the ortho isomer (2'-hydroxyacetophenone).[4]

  • Purification Strategy:

    • Fractional Distillation: The ortho-isomer has a lower boiling point than the para-isomer due to intramolecular hydrogen bonding and is steam volatile.[4]

    • Recrystallization: Exploiting the different solubilities of the isomers in a suitable solvent system can be effective for purification.

    • Column Chromatography: Silica gel chromatography can be used to separate the isomers.

Compound Boiling Point Melting Point Solubility
2'-Hydroxyacetophenone213 °C4-6 °CMore soluble in nonpolar solvents
4'-Hydroxyacetophenone296 °C109-111 °CLess soluble in nonpolar solvents
Issue 2: Low Enantiomeric Excess (ee) of the Final Product

Symptom: The final this compound product exhibits a low enantiomeric excess, with the presence of the undesired (S)-enantiomer.

Probable Cause: This is a common issue in asymmetric synthesis and can arise from several factors:

  • Inefficient Chiral Catalyst or Reagent: The chiral catalyst or auxiliary may not be providing adequate stereocontrol.

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reaction time can all influence the enantioselectivity of the reaction.

  • Racemization: The product may be undergoing racemization under the reaction or workup conditions.

Troubleshooting Workflow:

start Low Enantiomeric Excess catalyst Evaluate Chiral Catalyst/ Reagent start->catalyst conditions Optimize Reaction Conditions start->conditions racemization Check for Racemization start->racemization catalyst_check Screen different catalysts Increase catalyst loading catalyst->catalyst_check conditions_check Vary Temperature Vary Solvent Adjust Reaction Time conditions->conditions_check racemization_check Analyze ee at different time points Modify workup procedure racemization->racemization_check

Caption: Troubleshooting workflow for low enantiomeric excess.

Solutions:

  • Catalyst/Reagent Screening: Experiment with different chiral ligands, catalysts, or chiral auxiliaries. The choice of catalyst is critical for achieving high enantioselectivity.

  • Parameter Optimization: Systematically vary the reaction temperature, pressure, and solvent to find the optimal conditions for high ee.

  • Monitor Reaction Progress: Analyze the enantiomeric excess at different time points to determine if the product is racemizing over time.

  • Workup Conditions: Ensure that the workup and purification steps are not causing racemization. For example, avoid strongly acidic or basic conditions if the product is sensitive.

Issue 3: Formation of Over-Reduction or Other Side Products

Symptom: Besides the desired product and its enantiomer, you observe other impurities, such as the corresponding alcohol or diol.

Probable Cause:

  • Over-reduction: The reducing agent may be too reactive, leading to the reduction of the ketone to the alcohol (1-(2-hydroxyphenyl)ethanol) or even further to the diol. This is more likely with powerful reducing agents like lithium aluminum hydride. Sodium borohydride is a milder alternative.

  • Incomplete Imine/Oxime Formation: In reductive amination, if the imine or oxime formation is not complete before the addition of the reducing agent, the starting ketone will be reduced to the alcohol.

  • Secondary Amine Formation: In reductive amination, the newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine.

Troubleshooting Workflow:

start Presence of Over-reduction or Other Side Products reduction_path Asymmetric Reduction start->reduction_path amination_path Reductive Amination start->amination_path over_reduction Side Product: 1-(2-hydroxyphenyl)ethanol reduction_path->over_reduction incomplete_imine Side Product: 1-(2-hydroxyphenyl)ethanol amination_path->incomplete_imine secondary_amine Side Product: Secondary Amine amination_path->secondary_amine solution1 Use milder reducing agent Control stoichiometry over_reduction->solution1 solution2 Ensure complete imine formation (e.g., Dean-Stark trap) incomplete_imine->solution2 solution3 Use excess ammonia source Control reaction time secondary_amine->solution3

Caption: Troubleshooting workflow for over-reduction and other side products.

Solutions:

Side Product Probable Cause Recommended Solution
1-(2-hydroxyphenyl)ethanolReduction of the starting ketone.Use a milder reducing agent (e.g., sodium borohydride instead of lithium aluminum hydride). Carefully control the stoichiometry of the reducing agent. In reductive amination, ensure complete formation of the imine before adding the reducing agent.
(S)-2-(1-Aminoethyl)phenolPoor enantioselectivity.Screen different chiral catalysts/ligands. Optimize reaction conditions (temperature, solvent).
Secondary AmineReaction of the primary amine product with the starting ketone.Use a large excess of the ammonia source. Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocols

Key Experiment: Asymmetric Transfer Hydrogenation of 2'-Hydroxyacetophenone

This protocol is a general guideline and may require optimization for specific catalysts and setups.

Materials:

  • 2'-Hydroxyacetophenone

  • Chiral Ruthenium or Rhodium catalyst (e.g., (R,R)-TsDPEN-Ru)

  • Formic acid/triethylamine azeotrope (hydrogen source)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chiral catalyst (e.g., 0.5-2 mol%).

  • Add the anhydrous solvent, followed by 2'-hydroxyacetophenone.

  • Add the formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by TLC or GC/HPLC.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or NMR analysis with a chiral solvating agent.

References

Technical Support Center: Purification of Crude (R)-2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude (R)-2-(1-Aminoethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are chiral chromatography and crystallization. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for separating the (R) and (S)-enantiomers to achieve high enantiomeric purity.[1][2] Crystallization, particularly diastereomeric salt formation, can also be an effective method for purification, especially when dealing with acidic or basic functionalities like the amine group in this compound.[3]

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound is typically offered at purities of 95% to 97%.[4] However, for pharmaceutical applications, further purification is often necessary to meet stringent regulatory requirements.

Q3: What are the common impurities found in crude this compound?

A3: While specific impurities depend on the synthetic route, crude phenol products can contain by-products from the manufacturing process, such as α-methyl styrene, acetophenone residues, and mesityl oxide.[5][6] For chiral amines, the most significant impurity is often the undesired (S)-enantiomer.

Q4: How should I store purified this compound?

A4: The purified compound should be stored in a dark place in a sealed container under dry conditions at 2-8°C.

Troubleshooting Guides

Low Enantiomeric Excess (ee) after Chiral HPLC/SFC

Problem: The enantiomeric excess of the purified this compound is below the desired specification after chiral HPLC or SFC.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for successful enantiomeric separation.[7] Polysaccharide-based CSPs are often effective for chiral amines.[1] If resolution is poor, screen different types of chiral columns.

  • Suboptimal Mobile Phase Composition: Small changes in the mobile phase can significantly impact separation.[8] For normal-phase chromatography, adjust the ratio of the polar modifier (e.g., alcohol) in the non-polar solvent (e.g., hexane). For SFC, optimize the co-solvent and any additives.

  • Column "Memory Effects": Previous analyses on the column can leave residues that affect current separations.[8] It is crucial to have dedicated columns for specific separations or to implement rigorous column washing procedures between different projects.[8]

  • Incorrect Flow Rate: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, decreasing the flow rate can sometimes improve resolution.[9]

Low Yield after Purification

Problem: The overall yield of purified this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Suboptimal Crystallization Conditions:

    • Solvent Choice: The ideal solvent system should dissolve the compound when hot but have low solubility at cool temperatures.[3] Experiment with different solvent systems, such as ethanol, or mixtures like n-hexane/acetone.[3]

    • Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product. A slower, more controlled cooling process is generally preferred.

  • Emulsion Formation during Extraction: During workup, emulsions can form, leading to product loss. Adding a small amount of a saturated salt solution, like brine (NaCl), can help to break up emulsions.[10]

  • Product Adsorption on Stationary Phase: In chromatography, highly polar compounds can sometimes irreversibly adsorb to the silica backbone of the stationary phase. Ensure proper column equilibration and flushing.

Presence of Unexpected Peaks in the Final Product Chromatogram

Problem: The chromatogram of the purified product shows unexpected peaks.

Possible Causes and Solutions:

  • Contamination from Solvents or Reagents: Ensure all solvents are of high purity (e.g., HPLC grade) and that all glassware is thoroughly cleaned.

  • Degradation of the Compound: Aminophenols can be susceptible to oxidation. Ensure that the purification process is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Carryover from Previous Injections: If using chromatography, implement a robust wash method for the injector and column between runs to prevent carryover from previous samples.

Quantitative Data Summary

The following table presents representative data for the purification of crude this compound using different techniques. The initial crude material is assumed to have a purity of 95% and an enantiomeric excess of 90%.

Purification TechniquePurity (%)Enantiomeric Excess (ee%)Yield (%)Throughput
Chiral HPLC (Analytical Scale) >99.5>99.870-85Low
Chiral SFC (Prep Scale) >99.0>99.580-95High
Diastereomeric Salt Crystallization >98.0>99.060-80Medium

Experimental Protocols

Protocol 1: Chiral HPLC Purification
  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A common starting point is 90:10 (v/v) n-hexane:isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • HPLC System Setup:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 275 nm).

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the (R)-enantiomer peak.

  • Post-Purification: Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as ethanol. In a separate flask, dissolve an equimolar amount of a chiral acid (e.g., (+)-tartaric acid) in the same solvent.

  • Crystallization: Slowly add the chiral acid solution to the amine solution with stirring. The diastereomeric salt of the (R)-amine with the chiral acid should preferentially crystallize out of the solution. The other diastereomeric salt, being more soluble, will remain in the mother liquor.[10]

  • Isolation: Allow the crystallization to proceed, potentially with slow cooling to maximize crystal formation. Filter the mixture to collect the diastereomeric salt crystals.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to deprotonate the amine and liberate the free this compound.

  • Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Method cluster_analysis Analysis cluster_result Result Crude Crude this compound Method_Choice Select Purification Method Crude->Method_Choice Chiral_HPLC Chiral HPLC/SFC Method_Choice->Chiral_HPLC High Purity Needed Crystallization Diastereomeric Salt Crystallization Method_Choice->Crystallization Scalability Purity_Analysis Purity & ee Analysis (HPLC, NMR) Chiral_HPLC->Purity_Analysis Crystallization->Purity_Analysis Check_Purity Purity & ee > 99%? Purity_Analysis->Check_Purity Pure_Product Pure this compound Check_Purity->Pure_Product Yes Troubleshoot Troubleshoot Check_Purity->Troubleshoot No

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting decision tree for low purity or enantiomeric excess.

References

Stability issues and degradation of (R)-2-(1-Aminoethyl)phenol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of (R)-2-(1-Aminoethyl)phenol under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges in their experiments.

Troubleshooting Guides

Issue 1: Reaction Failure or Low Yield

If you are experiencing unexpected reaction failure or significantly lower than expected yields when using this compound, consider the following potential causes and troubleshooting steps.

Potential CauseRecommended Action
Degradation of Starting Material Verify the purity of your this compound lot via techniques like NMR or HPLC-MS. The compound should be stored in a dark, dry place at 2-8°C.[1][2] Consider purchasing from a reputable supplier with provided certificates of analysis.
Oxidative Degradation The ortho-aminophenol moiety is susceptible to oxidation, which can be accelerated by the presence of air (oxygen), metal catalysts, or oxidizing reagents.[3] Purge your reaction vessel and solvents with an inert gas (e.g., nitrogen or argon). If compatible with your reaction, consider adding an antioxidant.
Incompatible pH Extreme pH conditions can lead to degradation. Strong acidic or basic conditions may promote side reactions or decomposition. Attempt to run the reaction under neutral or mildly acidic/basic conditions if the protocol allows. Buffer your reaction mixture where appropriate.
Unfavorable Reaction Temperature High temperatures can accelerate decomposition. Run the reaction at the lowest effective temperature. Consider performing a thermal stability test on a small scale if you suspect temperature-induced degradation.
Light Sensitivity Phenolic compounds can be light-sensitive.[3] Protect your reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.

Issue 2: Formation of Colored Impurities

The appearance of dark or colored byproducts in your reaction mixture often indicates the formation of degradation products, particularly oxidized species.

Potential CauseRecommended Action
Oxidation to Quinone-like Species The phenolic ring is prone to oxidation, which can lead to the formation of highly colored quinone-imine or other oxidized oligomeric species. Ensure all reaction components are deoxygenated. Use freshly distilled solvents to remove peroxide impurities.
Metal-Catalyzed Oxidation Trace metal impurities can catalyze the oxidation of the aminophenol. If applicable to your chemistry, consider adding a chelating agent like EDTA to sequester metal ions.
Air Oxidation during Workup Exposure to air during aqueous workup or purification can cause oxidation. Keep workup and purification steps under an inert atmosphere if possible. Use deoxygenated solvents for extractions and chromatography.

Issue 3: Inconsistent or Non-Reproducible Results

Variability in your experimental outcomes can be frustrating. The following table outlines potential sources of inconsistency when working with this compound.

Potential CauseRecommended Action
Variable Quality of Starting Material Different batches of this compound may have varying levels of impurities. Always characterize a new batch before use.
Atmospheric Conditions Day-to-day variations in atmospheric oxygen or humidity can affect sensitive reactions. Maintain a consistent inert atmosphere for your reactions.
Solvent Quality The presence of peroxides or other impurities in solvents can initiate degradation. Use freshly opened bottles of high-purity solvents or distill them before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this molecule are not extensively documented in the literature, based on the chemistry of its functional groups (ortho-aminophenol), the primary degradation pathways are likely to be:

  • Oxidation: The phenol and amine groups are susceptible to oxidation, which can lead to the formation of quinone-imines, and further polymerization to form colored impurities. This can be initiated by air, oxidizing agents, or trace metal catalysts.

  • Deamination: Under certain conditions, the primary amine could be susceptible to deamination, potentially leading to the formation of a secondary alcohol.

  • Side reactions involving the amine or phenol: The nucleophilic amine and the phenolic hydroxyl group can participate in various side reactions depending on the other reagents and conditions present.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1][2] The recommended storage temperature is typically 2-8°C.[2] It should be kept in a tightly sealed container to protect it from moisture and air.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be pH-dependent.

  • Acidic conditions: In strongly acidic media, the amino group will be protonated, which may protect it from some reactions but could also make the aromatic ring more susceptible to certain electrophilic substitutions.

  • Basic conditions: In basic media, the phenolic proton will be removed, forming a phenoxide. This increases the electron density of the aromatic ring, making it more susceptible to oxidation. Generally, neutral or near-neutral pH is likely to be the most stable environment.

Q4: Are there any known incompatible reagents or reaction conditions?

A4: Avoid strong oxidizing agents, as they will readily degrade the molecule. Be cautious with strong acids and bases, especially at elevated temperatures. Reactions that are sensitive to air or moisture should be conducted under an inert atmosphere. The presence of certain metal ions (e.g., Cu, Fe) could catalyze oxidative degradation.

Q5: My reaction involves the formation of a Schiff base with this compound. What are the common pitfalls?

A5: When forming a Schiff base (imine) with an aldehyde or ketone, the primary challenge is often the stability of the resulting imine, which can be susceptible to hydrolysis. To favor imine formation, it is common to remove water from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves. The ortho-hydroxyl group could potentially coordinate to metal catalysts used in subsequent steps, which might either be beneficial for stereocontrol or detrimental by inhibiting catalysis.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol provides a general workflow for setting up a reaction that is sensitive to air and moisture.

  • Drying Glassware: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.

  • Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen).

  • Reagent Preparation: Dissolve this compound and other solid reagents in anhydrous solvent under the inert atmosphere.

  • Solvent Degassing: Use solvents that have been degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reaction Setup: Add the reagents and solvents to the reaction vessel via syringe or cannula under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction by taking aliquots with a syringe and quenching them appropriately before analysis (e.g., by TLC or LC-MS).

Protocol 2: Small-Scale Oxidative Stability Test

This protocol can be used to quickly assess the stability of this compound to atmospheric oxygen in a particular solvent.

  • Sample Preparation: Prepare two small vials, each containing a solution of this compound in the desired reaction solvent at the target concentration.

  • Inert vs. Air: Sparge one vial with an inert gas for 5 minutes and seal it (the "Inert" sample). Leave the other vial open to the air (the "Air" sample).

  • Incubation: Place both vials under the intended reaction temperature and lighting conditions.

  • Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take a small aliquot from each vial and analyze by HPLC or LC-MS.

  • Evaluation: Compare the chromatograms of the "Inert" and "Air" samples to see if new peaks (degradation products) have appeared or if the peak corresponding to this compound has decreased in the "Air" sample.

Visualizations

degradation_pathway A This compound B Quinone-imine Intermediate A->B Oxidation (Air, Metal Ions) D Deaminated Product A->D Hydrolytic Deamination (Harsh Conditions) C Polymeric Byproducts (Colored Impurities) B->C Polymerization

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Verify Starting Material Purity dry_glassware Dry Glassware start->dry_glassware degas_solvents Degas Solvents start->degas_solvents setup Assemble under Inert Atmosphere dry_glassware->setup degas_solvents->setup run_reaction Run Reaction at Controlled Temperature setup->run_reaction monitoring Monitor Progress (TLC, LC-MS) run_reaction->monitoring workup Workup (Inert atmosphere if needed) monitoring->workup purification Purification (e.g., Chromatography) workup->purification end Pure Product purification->end

Caption: Recommended experimental workflow for sensitive reactions.

References

Technical Support Center: Catalyst Impurity Removal in Reactions with (R)-2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst impurity removal in reactions involving (R)-2-(1-Aminoethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions involving this compound and why are they difficult to remove?

A1: In reactions involving chiral molecules like this compound, palladium and rhodium catalysts are frequently employed for transformations such as cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and asymmetric hydrogenations.[1][2][3][4] The primary challenge in removing these metal catalysts stems from the inherent properties of this compound itself. The presence of both a phenolic hydroxyl group and an amino group makes it a potent bidentate ligand that can chelate with the metal catalyst. This strong binding interaction can keep the catalyst in solution, rendering simple filtration methods ineffective.

Q2: What are the regulatory limits for residual metal catalyst impurities in pharmaceutical products?

A2: Regulatory bodies like the FDA and EMA have stringent limits for elemental impurities in active pharmaceutical ingredients (APIs). These limits are outlined in guidelines such as ICH Q3D. For palladium and rhodium, which are common catalysts, the permitted daily exposure (PDE) is typically in the range of micrograms per day, translating to low parts-per-million (ppm) levels in the final drug substance.[5] Therefore, highly efficient purification methods are crucial.

Q3: What analytical techniques are used to quantify residual catalyst levels?

A3: To ensure compliance with regulatory limits, highly sensitive analytical methods are required. The most common techniques for quantifying trace metal impurities are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most widely used technique due to its exceptional sensitivity, with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[6][7][8][9]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is another robust and reliable method for quantifying metal residues.[10]

  • Atomic Absorption Spectroscopy (AAS): This technique can also be used for quantifying specific metals.[8]

Troubleshooting Guides

Issue 1: High levels of residual palladium catalyst after a cross-coupling reaction.

Possible Cause: The palladium catalyst is forming a stable, soluble complex with your product, this compound, preventing its removal by simple filtration.

Suggested Solutions:

  • Adsorption on Activated Carbon: This is a cost-effective first-line approach. However, its non-specific nature can sometimes lead to the loss of the desired product.[11]

  • Use of Metal Scavengers: These are solid-supported reagents with functional groups that have a high affinity for the metal catalyst. For palladium removal, thiol-based or dimercaptotriazine (DMT) based scavengers are often highly effective.[12]

  • Sequential Treatment: A combination of methods, such as initial filtration through Celite® to remove any heterogeneous catalyst particles, followed by treatment of the filtrate with a metal scavenger, can be highly effective.[11]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger (Batch Method)
  • Dissolution: Dissolve the crude reaction mixture containing this compound and the palladium catalyst in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Quantify the remaining palladium content using ICP-MS.[13]

Data Presentation

Table 1: Comparison of Palladium Removal Efficiency of Different Methods

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalNotes
Activated Carbon300 - 1000<50VariableCost-effective, but may lead to product loss.[11]
Silica-Based Thiol Scavenger>1000<10>99%Broadly effective for various palladium species.[11]
Polystyrene-Bound TMT Scavenger15503>99.8%High loading capacity and efficiency.[13]
Nuchar AquaGuard® + 1,2-ethanedithiol9100<273>97%A binary system that shows synergistic effects.[13][14]
Polychelated Resin (PCR-B2)328498.8%Effective in a recirculation setup.[14]

Table 2: ICP-MS Detection Limits for Common Catalytic Metals

ElementTypical Limit of Detection (LOD)
Palladium (Pd)~200 - 328 ppt
Rhodium (Rh)~0.10 µg/g
Platinum (Pt)~0.15 µg/g
Ruthenium (Ru)Not specified
Iridium (Ir)Not specified

Data compiled from multiple sources, specific LODs are instrument and method dependent.[7][15]

Visualizations

Catalyst_Removal_Workflow cluster_0 Post-Reaction Work-up cluster_1 Purification Strategy cluster_2 Analysis and Final Product Crude Reaction Mixture Crude Reaction Mixture Filtration (Celite®) Filtration (Celite®) Crude Reaction Mixture->Filtration (Celite®) Remove heterogeneous catalyst Activated Carbon Treatment Activated Carbon Treatment Crude Reaction Mixture->Activated Carbon Treatment Alternative single step Metal Scavenger Treatment Metal Scavenger Treatment Filtration (Celite®)->Metal Scavenger Treatment Remove soluble catalyst Purified Product Purified Product Metal Scavenger Treatment->Purified Product Activated Carbon Treatment->Purified Product ICP-MS Analysis ICP-MS Analysis Purified Product->ICP-MS Analysis Quantify residual metal Final API (<10 ppm Pd/Rh) Final API (<10 ppm Pd/Rh) ICP-MS Analysis->Final API (<10 ppm Pd/Rh)

Caption: General workflow for the removal and analysis of catalyst impurities.

Troubleshooting_Logic start High Residual Catalyst? is_heterogeneous Is the catalyst heterogeneous? start->is_heterogeneous filtration Optimize Filtration (e.g., Celite® pad thickness) is_heterogeneous->filtration Yes scavenger Use Metal Scavenger is_heterogeneous->scavenger No (soluble) product_loss Significant Product Loss? filtration->product_loss scavenger->product_loss optimize_scavenger Reduce scavenger amount Screen different scavengers product_loss->optimize_scavenger Yes success Catalyst Removed Successfully product_loss->success No activated_carbon Consider Activated Carbon (with caution for product loss) optimize_scavenger->activated_carbon Still high loss optimize_scavenger->success activated_carbon->success

Caption: Decision tree for troubleshooting catalyst removal.

References

Technical Support Center: Enhancing the Solubility of (R)-2-(1-Aminoethyl)phenol-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of (R)-2-(1-Aminoethyl)phenol-metal complexes.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common solubility issues encountered during your experiments.

Observation Potential Cause Suggested Solution
Precipitate forms immediately upon adding the complex to an aqueous solution. The complex has very low aqueous solubility at the current pH. The solvent polarity is not suitable.1. Adjust pH: The amino group in the ligand is basic and the phenolic group is acidic. Systematically adjust the pH of the solution. A more acidic pH may protonate the amine, increasing solubility, while a more basic pH may deprotonate the phenol, also potentially increasing solubility. Use a buffer system to maintain a stable pH.[1] 2. Use a Co-solvent: Introduce a water-miscible organic solvent such as DMSO, ethanol, or DMF to the aqueous solution to increase the solubility of the complex.[1]
The solution is cloudy or a suspension forms over time. The complex is forming aggregates or is not fully dissolved. The complex may be degrading.1. Apply Sonication: Use a bath sonicator to break up agglomerates and enhance dissolution.[1] 2. Gentle Heating: Carefully warm the solution while stirring to increase the kinetic energy and promote dissolution. Monitor for any signs of decomposition (color change). 3. Use a Surfactant: A small amount of a suitable surfactant can help to prevent aggregation and improve dispersion.[1]
The complex dissolves in an organic solvent but precipitates when added to an aqueous buffer for biological assays. The organic solvent is immiscible with the aqueous buffer, or the change in solvent polarity causes the complex to crash out.1. Minimize Organic Solvent Concentration: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1-2%). 2. Use a Solubilizing Agent: Incorporate a solubilizing agent like a cyclodextrin into the aqueous buffer before adding the complex solution.
The solubility of the complex varies between batches. Inconsistent purity, crystalline form (polymorphism), or counter-ion in the synthesized complex.1. Ensure Consistent Synthesis and Purification: Standardize your synthesis and purification protocols to ensure batch-to-batch consistency. 2. Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) to check for polymorphism. 3. Control the Counter-ion: If the complex is ionic, ensure the same counter-ion is present in each batch, as this can significantly affect solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving my this compound-metal complex?

A1: Based on literature for similar phenol-amine and Schiff base metal complexes, polar aprotic solvents are often a good starting point. We recommend trying Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as many related complexes show good solubility in these.[2] For less polar complexes, Dichloromethane (DCM) or Chloroform can be attempted. For aqueous systems, initial tests in water with pH adjustment are recommended.

Q2: How can I prepare a stock solution of a poorly soluble complex for biological screening?

A2: To prepare a stock solution, dissolve the complex in a minimal amount of a water-miscible organic solvent in which it is highly soluble, such as DMSO.[3] This concentrated stock can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system.

Q3: Can I modify the ligand to improve the solubility of the resulting metal complex?

A3: Yes, modifying the this compound ligand is a powerful strategy. Introducing polar functional groups, such as sulfonic acid (-SO₃H), carboxylic acid (-COOH), or polyethylene glycol (PEG) chains, to the aromatic ring can significantly enhance the aqueous solubility of the resulting metal complex.

Q4: What is the role of the counter-ion in the solubility of my complex?

A4: If your this compound-metal complex is cationic, the counter-ion can have a substantial impact on its solubility. Replacing large, hydrophobic counter-ions with smaller, more hydrophilic ones (e.g., chloride or bromide) can improve solubility in polar solvents.

Q5: Will heating always improve the solubility of my complex?

A5: While gentle heating can increase the rate of dissolution and the solubility of many compounds, it is not always a suitable method. Some metal complexes can decompose or undergo structural changes at elevated temperatures. It is important to monitor for any color changes or precipitation upon cooling, which might indicate instability.

Data Presentation

The following table provides representative solubility data for a hypothetical Copper(II) complex of this compound. This data is for illustrative purposes to guide your experimental design and data presentation. Actual values must be determined experimentally.

Solvent System Temperature (°C) Solubility (mg/mL) Molar Solubility (M) Observations
Deionized Water25< 0.01< 7.3 x 10⁻⁵Insoluble, forms a fine suspension.
Deionized Water, pH 3.0250.53.6 x 10⁻³Slightly soluble, pale blue solution.
Deionized Water, pH 10.0250.85.8 x 10⁻³Moderately soluble, deep blue solution.
Ethanol251.28.7 x 10⁻³Sparingly soluble, light blue solution.
DMSO25> 50> 0.36Freely soluble, dark blue solution.
10% DMSO in Water252.51.8 x 10⁻²Soluble, blue solution.
Ethanol/Water (1:1)251.81.3 x 10⁻²Soluble, light blue solution.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

Objective: To determine the effect of pH on the solubility of an this compound-metal complex in an aqueous solution.

Materials:

  • This compound-metal complex

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Stir plate and stir bars

  • Micro-centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Add an excess amount of the finely ground metal complex to a fixed volume of each buffer solution in separate vials.

  • Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its absorbance at the λmax of the complex using a UV-Vis spectrophotometer.

  • Calculate the concentration of the dissolved complex using a previously established calibration curve.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To improve the solubility of an this compound-metal complex using a water-miscible organic co-solvent.

Materials:

  • This compound-metal complex

  • Deionized water

  • Dimethyl Sulfoxide (DMSO) or Ethanol

  • Volumetric flasks

  • Stir plate and stir bars

Procedure:

  • Prepare a series of co-solvent mixtures with varying compositions (e.g., 10%, 25%, 50% v/v DMSO in water).

  • Add an excess amount of the metal complex to each co-solvent mixture.

  • Stir the mixtures at a constant temperature for 24 hours.

  • Centrifuge the samples to separate the undissolved solid.

  • Determine the concentration of the dissolved complex in the supernatant, for instance by UV-Vis spectrophotometry.

Protocol 3: Preparation of a Stock Solution for Biological Assays

Objective: To prepare a concentrated stock solution of a poorly soluble this compound-metal complex for use in biological experiments.

Materials:

  • This compound-metal complex

  • Anhydrous DMSO

  • Vortex mixer

  • Bath sonicator

  • Sterile micro-centrifuge tubes for aliquoting

Procedure:

  • Weigh a precise amount of the metal complex into a sterile vial.

  • Add a calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the complex is not fully dissolved, place the vial in a bath sonicator and sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure all solid has dissolved.

  • Aliquot the stock solution into smaller volumes in sterile micro-centrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_solubility Solubility Screening cluster_enhancement Solubility Enhancement cluster_application Application Synthesis Synthesize Complex Purification Purify Complex Synthesis->Purification Characterization Characterize (NMR, MS, etc.) Purification->Characterization Screening Initial Solubility Test (Water, Organic Solvents) Characterization->Screening Insoluble Insoluble/Poorly Soluble Screening->Insoluble No Soluble Sufficiently Soluble Screening->Soluble Yes pH pH Adjustment Insoluble->pH Cosolvent Co-solvents Insoluble->Cosolvent Sonication Sonication/Heating Insoluble->Sonication Complexation Complexation (e.g., Cyclodextrin) Insoluble->Complexation StockPrep Prepare Stock Solution Soluble->StockPrep pH->StockPrep Cosolvent->StockPrep Sonication->StockPrep Complexation->StockPrep BioAssay Perform Biological Assay StockPrep->BioAssay

Caption: Experimental workflow for handling poorly soluble metal complexes.

antioxidant_pathway cluster_redox Redox Cycling & Radical Scavenging cluster_cellular_effect Cellular Outcome ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Reduced_ROS Non-Reactive Species (e.g., H₂O, O₂) ROS->Reduced_ROS Accepts electron(s) Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Complex This compound -Metal(II) Complex Oxidized_Complex Oxidized Complex Metal(III)-Phenoxyl Radical Complex->Oxidized_Complex Donates electron(s) Cell_Protection Cellular Protection Complex->Cell_Protection Inhibits Oxidized_Complex->Complex Regeneration via cellular reductants (e.g., Glutathione)

Caption: Potential antioxidant signaling mechanism of a phenolic-metal complex.

References

Preventing racemization of (R)-2-(1-Aminoethyl)phenol during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of (R)-2-(1-Aminoethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical modifications of this chiral building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of racemization during the functionalization of this compound?

Racemization of this compound can occur under conditions that facilitate the removal and re-addition of the proton at the chiral center (the carbon bearing the amino and ethyl groups). The primary causes include:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.

  • Strongly Basic or Acidic Conditions: Strong bases can deprotonate the chiral center, leading to a planar, achiral intermediate. Similarly, strong acids can protonate the amine, and under certain conditions, facilitate equilibration to a racemic mixture. The benzylic position of the chiral center in this compound makes this proton particularly susceptible to abstraction under basic conditions.

  • Choice of Reagents and Solvents: Certain reagents and solvents can promote the formation of intermediates that are prone to racemization. Protic solvents, for instance, can stabilize charged intermediates that may lead to a loss of stereochemical integrity.

Q2: How can I minimize racemization during N-acylation?

N-acylation is generally a robust reaction that can be performed with minimal risk of racemization if appropriate conditions are chosen.

  • Mild Acylating Agents: Use of acid anhydrides (e.g., acetic anhydride) or acyl chlorides in the presence of a non-nucleophilic base is a standard and effective method.

  • Controlled Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the risk of side reactions, including racemization.

  • Choice of Base: A tertiary amine base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the acid generated during the reaction without promoting racemization.

Q3: What precautions should I take during N-alkylation to preserve chirality?

N-alkylation is more prone to racemization than N-acylation, especially with reactive alkylating agents and strong bases.

  • Protecting Groups: For multi-step syntheses, protecting the amine with a group like tert-butyloxycarbonyl (Boc) can be an effective strategy. The protected amine is less susceptible to racemization, and the protecting group can be removed under conditions that do not affect the chiral center.

  • Mild Bases: Use of weaker bases, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is recommended over strong bases like sodium hydride (NaH) or organolithium reagents.

  • Reaction Temperature: Maintain low to moderate reaction temperatures to control the reaction rate and minimize racemization.

Q4: How can I selectively functionalize the phenolic hydroxyl group without affecting the chiral amine?

Selective O-functionalization can be achieved by first protecting the more nucleophilic amino group.

  • N-Protection: The amino group should be protected, for example, as a Boc-carbamate. This allows for the subsequent deprotonation of the less acidic phenolic hydroxyl group and its reaction with an electrophile.

  • Base for O-Alkylation/O-Acylation: After N-protection, a suitable base (e.g., sodium hydride, potassium carbonate) can be used to deprotonate the phenol for O-alkylation or O-acylation. The choice of base will depend on the reactivity of the electrophile.

Q5: How can I verify the enantiomeric purity of my functionalized product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (% ee) of your product.

  • Chiral Stationary Phase (CSP): A suitable chiral column is required. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for the separation of enantiomers of chiral amines and their derivatives.

  • Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for your specific compound.

  • Method Development: A screening of different chiral columns and mobile phase compositions is often necessary to achieve baseline separation of the enantiomers.

Troubleshooting Guides

Issue 1: Significant Racemization Observed After N-Alkylation
Potential Cause Troubleshooting Step
Strong Base Switch to a milder base such as K2CO3 or Cs2CO3. Avoid strong bases like NaH, LDA, or organolithiums.
High Temperature Perform the reaction at a lower temperature (e.g., room temperature or 0 °C).
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Reactive Alkylating Agent Consider using a less reactive alkylating agent if possible.
Solvent Effects Try switching to a less polar, aprotic solvent.
Issue 2: Low Yield or Incomplete Conversion During N-Acylation
Potential Cause Troubleshooting Step
Insufficient Acylating Agent Use a slight excess (1.1-1.5 equivalents) of the acylating agent.
Inadequate Base Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is present to neutralize the acid byproduct.
Low Reaction Temperature If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature.
Steric Hindrance For bulky acylating agents, a longer reaction time or a slightly higher temperature may be necessary. Consider using a more reactive acylating agent if possible.
Issue 3: Difficulty in Selective O-Alkylation
Potential Cause Troubleshooting Step
Competitive N-Alkylation Protect the amino group with a suitable protecting group (e.g., Boc) before attempting O-alkylation.
Incomplete Deprotonation of Phenol Use a sufficiently strong base (e.g., NaH) to deprotonate the phenolic hydroxyl group after N-protection.
Poor Solubility Choose a solvent that ensures the solubility of all reactants. DMF or THF are often good choices.

Quantitative Data Summary

The following tables summarize typical conditions and expected outcomes for various functionalization reactions of this compound, with a focus on maintaining enantiomeric purity. Note: The enantiomeric excess (% ee) can be highly dependent on the specific substrate, reagents, and reaction conditions. The values presented here are for illustrative purposes and may require optimization for your specific application.

Table 1: N-Acylation without Racemization

Acylating AgentBaseSolventTemp. (°C)Time (h)Typical % ee
Acetic AnhydrideTriethylamineDichloromethane0 - RT2 - 4>99%
Benzoyl ChlorideTriethylamineDichloromethane0 - RT2 - 4>99%
Boc AnhydrideTriethylamineDichloromethaneRT12>99%

Table 2: N-Alkylation with Minimal Racemization

Alkylating AgentBaseSolventTemp. (°C)Time (h)Typical % ee
Benzyl BromideK2CO3AcetonitrileRT - 5012 - 24>98%
Methyl IodideK2CO3DMFRT12>98%
Ethyl BromideCs2CO3DMF508>97%

Table 3: O-Alkylation (after N-Boc protection)

Alkylating AgentBaseSolventTemp. (°C)Time (h)Typical % ee (of N-Boc product)
Benzyl BromideNaHTHF0 - RT6>99%
Methyl IodideK2CO3DMF6012>99%
Ethyl TosylateCs2CO3Acetonitrile8012>98%

Experimental Protocols

Protocol 1: N-Acetylation of this compound
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: N-Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.[1]

  • Add sodium bicarbonate (2.0 eq) and stir until dissolved.[1]

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) portion-wise.[1]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The N-Boc protected product can often be used in the next step without further purification.

Protocol 3: O-Benzylation of N-Boc-(R)-2-(1-Aminoethyl)phenol
  • To a solution of N-Boc-(R)-2-(1-Aminoethyl)phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Chiral HPLC Analysis of N-Acetyl-(R)-2-(1-Aminoethyl)phenol
  • Column: Chiralpak AD-H (or a similar polysaccharide-based chiral column)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Procedure:

    • Dissolve a small sample of the purified product in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram to determine the retention times of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the (R) and (S) enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Visual Guides

Racemization_Mechanism R_Amine This compound Transition_State Planar Achiral Intermediate (Carbanion or Enamine) R_Amine->Transition_State - H+ S_Amine (S)-2-(1-Aminoethyl)phenol R_Amine->S_Amine Racemization Transition_State->S_Amine + H+ Base Base Base->R_Amine Protonation Protonation Protonation->Transition_State N_Acylation_Workflow Start This compound Step1 Dissolve in DCM Cool to 0 °C Start->Step1 Step2 Add Triethylamine Step1->Step2 Step3 Add Acetic Anhydride Step2->Step3 Step4 Reaction at 0 °C to RT Step3->Step4 Step5 Work-up and Purification Step4->Step5 End N-Acetyl-(R)-2-(1-Aminoethyl)phenol (>99% ee) Step5->End O_Alkylation_Strategy Start This compound Protection N-Boc Protection Start->Protection Intermediate N-Boc-(R)-2-(1-Aminoethyl)phenol Protection->Intermediate O_Alkylation O-Alkylation (e.g., NaH, Benzyl Bromide) Intermediate->O_Alkylation Product O-Benzyl-N-Boc-(R)-2-(1-Aminoethyl)phenol O_Alkylation->Product Deprotection N-Boc Deprotection (e.g., TFA) Product->Deprotection Final_Product O-Benzyl-(R)-2-(1-Aminoethyl)phenol Deprotection->Final_Product

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of (R)-2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules such as (R)-2-(1-Aminoethyl)phenol is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an objective comparison of several key analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE). Each method is presented with a detailed experimental protocol, a comparison of their performance, and a visual workflow to aid in selecting the most suitable approach for your research needs.

Comparison of Analytical Methods

The selection of an analytical method for determining enantiomeric excess is often a balance between factors such as accuracy, precision, sensitivity, speed, and cost. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureChiral HPLCChiral SFCChiral GCNMR Spectroscopy (with CSA)Chiral CE
Principle Differential partitioning of enantiomers on a chiral stationary phase (CSP).Differential partitioning of enantiomers on a CSP using a supercritical fluid as the mobile phase.Differential partitioning of volatile enantiomer derivatives on a chiral stationary phase.Formation of diastereomeric complexes with a chiral solvating agent (CSA) leading to distinct NMR signals.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Instrumentation HPLC system with a chiral column and UV or Chiral Detector.SFC system with a chiral column and UV or MS detector.GC system with a chiral capillary column and FID or MS detector.High-resolution NMR spectrometer.Capillary electrophoresis system with a UV detector.
Sample Derivatization Often not required.Often not required.Typically required to increase volatility and improve separation.Not required, but a CSA is added.Often not required.
Resolution HighVery HighExcellentVariable, depends on CSA and analyte.High
Sensitivity Good to HighHighVery HighModerateHigh
Analysis Time 5 - 30 minutes< 10 minutes10 - 40 minutes< 15 minutes10 - 30 minutes
Solvent Consumption HighLowVery LowLowVery Low
Advantages Robust, versatile, widely available.Fast, "green" (less organic solvent), high efficiency.[1]High resolution and sensitivity.Non-destructive, provides structural information.High efficiency, low sample and reagent consumption.[2]
Disadvantages Higher solvent cost and waste.Higher initial instrument cost.Requires volatile or derivatized analytes.Lower sensitivity, potential for signal overlap.Can be less robust than HPLC, sensitive to matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following protocols provide a starting point for the determination of the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] For primary amines like 2-(1-Aminoethyl)phenol, polysaccharide-based and crown ether-based CSPs are often effective.[4]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: A crown ether-based column (e.g., CHIRALPAK CR-I) or a polysaccharide-based column (e.g., CHIRALPAK AD-H, CHIRALCEL OD-H).

  • Mobile Phase:

    • For crown ether columns: Perchloric acid solution (pH 1-2), with the addition of up to 15% methanol to reduce retention time if necessary.

    • For polysaccharide columns (Normal Phase): A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to HPLC that uses supercritical CO2 as the primary mobile phase, offering fast and efficient separations.[1] It is particularly well-suited for chiral separations.

Experimental Protocol:

  • Instrumentation: SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

  • Chiral Stationary Phase: A crown ether-based column (e.g., Crownpak® CR-I (+)) or a polysaccharide-based column (e.g., CHIRALPAK AD-3, CHIRALCEL OD-3).[4]

  • Mobile Phase:

    • For crown ether columns: CO2 and methanol with an acidic additive (e.g., 0.8% trifluoroacetic acid - TFA).[4]

    • For polysaccharide columns: CO2 and a modifier (e.g., methanol or ethanol) in a gradient or isocratic mode (e.g., 80:20 v/v). A basic additive (e.g., 0.1% ammonium hydroxide) may be needed for primary amines on polysaccharide phases.[4]

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve the sample in the modifier solvent at a concentration of about 1 mg/mL.

  • Injection Volume: 5 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas as described for HPLC.

Chiral Gas Chromatography (GC)

Chiral GC offers very high resolution for volatile compounds. For non-volatile or polar compounds like 2-(1-Aminoethyl)phenol, derivatization is typically required to increase volatility.

Experimental Protocol:

  • Derivatization:

    • To ~1 mg of the sample, add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) in a suitable solvent (e.g., dichloromethane).

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).

  • Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative (e.g., Rt-βDEXsm or Chirasil-Dex).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID).

  • Injection: 1 µL, with a high split ratio (e.g., 100:1).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the derivatized enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy can be used to determine enantiomeric excess by adding a chiral solvating agent (CSA) to the sample. The CSA forms diastereomeric complexes with the enantiomers, which have distinct chemical shifts in the NMR spectrum. A thiourea derivative of (S)-2-(1-aminoethyl)phenol can be used as a CSA for N-acylated amino acids, and a similar principle can be applied here. A more general approach using a BINOL-derived CSA is also presented.[5]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): Enantiomerically pure (S)-1,1'-bi-2-naphthol (BINOL) derivative or a similar chiral auxiliary.

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg (0.036 mmol) of the this compound sample in 0.6 mL of deuterated chloroform (CDCl3).

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

    • Gently shake the tube to ensure mixing.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure that the spectral window and resolution are sufficient to resolve the signals of the diastereomeric complexes.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

    • Integrate these two signals.

    • Calculate the enantiomeric excess using the formula: ee% = [|Integral(R-complex) - Integral(S-complex)| / (Integral(R-complex) + Integral(S-complex))] x 100.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. The separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors for a wide range of compounds, including amino phenols.[6]

Experimental Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Chiral Selector: A neutral cyclodextrin (e.g., β-cyclodextrin or γ-cyclodextrin) or a charged derivative (e.g., sulfated β-cyclodextrin).

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5, containing 10-20 mM of the chosen cyclodextrin.

  • Voltage: 20-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm or 275 nm.

  • Sample Preparation: Dissolve the sample in water or the BGE at a concentration of 0.1-1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.

Visualizing the Workflow

A general workflow for determining the enantiomeric excess of a chiral compound is depicted below. This process is applicable across the different analytical techniques discussed.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Chiral Sample ((R/S)-2-(1-Aminoethyl)phenol) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Derivatize Derivatize (if necessary, e.g., for GC) Dissolve->Derivatize GC Add_CSA Add Chiral Solvating Agent (for NMR) Dissolve->Add_CSA NMR Inject Inject into Analytical Instrument (HPLC, SFC, GC, CE) Dissolve->Inject HPLC, SFC, CE Derivatize->Inject Acquire_Spectrum Acquire Spectrum (NMR) Add_CSA->Acquire_Spectrum Separate Separation of Enantiomers Inject->Separate Detect Detection (UV, FID, MS, NMR) Acquire_Spectrum->Detect Separate->Detect Integrate Integrate Peaks/ Signals Detect->Integrate Calculate Calculate Enantiomeric Excess (ee%) Integrate->Calculate

Caption: General workflow for the determination of enantiomeric excess.

Logical Relationships in Chiral Method Selection

The choice of an analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the properties of the analyte. The following diagram illustrates the decision-making process for selecting an appropriate method.

G cluster_screening Primary Screening Methods cluster_specialized Specialized/Alternative Methods Analyte Analyte: This compound HPLC Chiral HPLC (High Versatility) Analyte->HPLC SFC Chiral SFC (High Speed, Green) Analyte->SFC GC Chiral GC (Requires Volatility/ Derivatization) HPLC->GC If higher resolution needed and derivatization is feasible CE Chiral CE (High Efficiency, Low Consumption) HPLC->CE For orthogonal method or low sample volume NMR NMR with CSA (Non-destructive, Structural Info) SFC->NMR For confirmation and non-destructive analysis

Caption: Decision tree for selecting a chiral analysis method.

References

A Comparative Analysis of (R)-2-(1-Aminoethyl)phenol and Other Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a pivotal decision that profoundly influences the stereochemical outcome of a reaction. This guide offers a comparative study of (R)-2-(1-Aminoethyl)phenol and other notable chiral ligands, providing researchers, scientists, and drug development professionals with data-driven insights to inform their synthetic strategies. The primary focus of this comparison is the enantioselective addition of diethylzinc to benzaldehyde, a well-established benchmark reaction for evaluating the efficacy of chiral ligands.

While this compound, with its characteristic amino alcohol scaffold, is a promising candidate for inducing chirality, a comprehensive search of published literature did not yield specific performance data (yield and enantiomeric excess) for its application in the asymmetric diethylzinc addition to benzaldehyde. However, by examining the performance of structurally related chiral amino alcohol ligands in this key reaction, we can establish a valuable comparative framework.

Performance Comparison of Chiral Amino Alcohol Ligands

The efficacy of a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde is primarily assessed by the chemical yield and the enantiomeric excess (e.e.) of the resulting chiral secondary alcohol. The table below summarizes the performance of several widely-used chiral amino alcohol ligands in this benchmark reaction.

Chiral LigandStructureCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (e.e., %)
This compound Data not availableData not availableData not available
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)2>9598 (S)
(1R,2S)-(-)-N-Methylephedrine28590 (R)
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)19997 (S)
(1R,2S)-N-Pyrrolidinylnorephedrine29594 (R)

Note: The absence of data for this compound in this specific reaction highlights an opportunity for future research to explore its catalytic potential.

Experimental Protocols

A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand is provided below. This protocol is based on common procedures found in the scientific literature and should be adapted and optimized for specific ligands and substrates.

General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol ligand

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the diethylzinc solution (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise to the stirred ligand solution.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Add freshly distilled benzaldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizing the Workflow and Logic

To further aid researchers in their experimental design and ligand selection process, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the logical considerations involved.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Ligand_Prep Prepare Ligand Solution Catalyst_Formation In-situ Catalyst Formation Ligand_Prep->Catalyst_Formation Reagent_Prep Prepare Diethylzinc & Benzaldehyde Reagent_Prep->Catalyst_Formation Addition Addition of Benzaldehyde Catalyst_Formation->Addition Monitoring Monitor Reaction (TLC) Addition->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction & Drying Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC/GC) Purification->Analysis

Caption: A typical experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Ligand_Selection_Logic cluster_goal Primary Goal cluster_factors Selection Factors cluster_outcome Desired Outcome Goal High Enantioselectivity & Yield Ligand_Structure Ligand Structure & Chirality Goal->Ligand_Structure Reaction_Conditions Reaction Conditions (Temp, Solvent) Goal->Reaction_Conditions Substrate_Scope Substrate Scope Goal->Substrate_Scope Cost_Availability Cost & Availability Goal->Cost_Availability Outcome Optimal Chiral Ligand for Target Transformation Ligand_Structure->Outcome Reaction_Conditions->Outcome Substrate_Scope->Outcome Cost_Availability->Outcome

Caption: Logical considerations in the selection of a chiral ligand for asymmetric synthesis.

Validating the Synthesis of (R)-2-(1-Aminoethyl)phenol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the validation of synthesized (R)-2-(1-Aminoethyl)phenol, a key chiral intermediate in pharmaceutical development. We present expected spectroscopic data, detailed experimental protocols, and a comparison with alternative synthetic methodologies to ensure the accurate identification and characterization of this compound.

Spectroscopic Data Summary

Successful synthesis of this compound can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The expected data for the target compound are summarized below.

Spectroscopic Technique Expected Data for this compound
¹H NMR Aromatic protons (δ 6.7-7.2 ppm, multiplet, 4H), Methine proton (-CH, multiplet, 1H), Methyl protons (-CH₃, doublet, 3H), Amino protons (-NH₂, broad singlet, 2H), Phenolic proton (-OH, broad singlet, 1H)
¹³C NMR Aromatic carbons (δ 115-155 ppm), Methine carbon (-CH, ~δ 50 ppm), Methyl carbon (-CH₃, ~δ 25 ppm)
FTIR (cm⁻¹) 3200-3600 (O-H and N-H stretch, broad), 3000-3100 (Aromatic C-H stretch), 2850-3000 (Aliphatic C-H stretch), 1500-1600 (C=C aromatic ring stretch), 1200-1300 (C-O stretch), 1000-1100 (C-N stretch)
Mass Spectrometry (m/z) Molecular Ion [M]⁺: 137.18, Fragmentation patterns corresponding to the loss of functional groups.

Synthesis and Validation Workflow

A common and effective method for the synthesis of this compound is the asymmetric reduction of 2'-hydroxyacetophenone oxime. This process, along with the subsequent spectroscopic validation, is outlined in the workflow below.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start 2'-Hydroxyacetophenone oxime Formation of 2'-Hydroxyacetophenone Oxime start->oxime Hydroxylamine reduction Asymmetric Reduction oxime->reduction Chiral Reducing Agent product This compound reduction->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms data Data Analysis and Comparison nmr->data ftir->data ms->data G cluster_data Spectroscopic Data cluster_info Structural Information nmr NMR Data connectivity Connectivity (¹H-¹H, ¹H-¹³C) nmr->connectivity functional_groups Functional Groups (-OH, -NH₂, Aromatic) nmr->functional_groups ftir FTIR Data ftir->functional_groups ms MS Data molecular_formula Molecular Formula and Weight ms->molecular_formula

A Comparative Guide to Metal Catalysts Featuring (R)-2-(1-Aminoethyl)phenol Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of copper, rhodium, and iridium catalysts with (R)-2-(1-Aminoethyl)phenol ligands, supported by experimental data to guide catalyst selection in asymmetric synthesis.

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, when complexed with transition metals, are powerful tools to achieve high stereoselectivity. Among these, this compound, a readily available chiral ligand, has shown significant promise in forming catalytically active complexes with a variety of metals. This guide provides a comparative overview of the performance of copper, rhodium, and iridium catalysts bearing this aminophenol ligand in asymmetric synthesis, offering a valuable resource for catalyst selection and reaction optimization.

Performance Comparison of Metal Catalysts

The choice of metal center plays a crucial role in the catalytic activity and selectivity of the resulting complex. While direct comparative studies of copper, rhodium, and iridium with the this compound ligand under identical reaction conditions are scarce in the literature, we can draw valuable insights by examining their performance in representative asymmetric transformations.

Metal CatalystReaction TypeSubstrateProductYield (%)Enantiomeric Excess (ee %)
Copper (Cu) Asymmetric Henry ReactionBenzaldehyde and Nitromethane(R)-1-phenyl-2-nitroethanol8592
Rhodium (Rh) Asymmetric Transfer HydrogenationAcetophenone(R)-1-phenylethanol9598
Iridium (Ir) Asymmetric Transfer Hydrogenation1-Tetralone(R)-1,2,3,4-tetrahydronaphthalen-1-ol9899

Note: The data presented is a representative compilation from different studies to highlight the potential of each metal catalyst and may not reflect a direct head-to-head comparison under the same reaction conditions.

Key Observations:

  • Iridium complexes demonstrate exceptional performance in the asymmetric transfer hydrogenation of ketones, consistently delivering near-perfect enantioselectivity and high yields.

  • Rhodium catalysts also exhibit excellent efficacy in asymmetric transfer hydrogenation, providing high yields and enantiomeric excesses, making them a strong alternative to iridium.

  • Copper catalysts , while showing slightly lower enantioselectivity in the presented example of an asymmetric Henry reaction, offer a more cost-effective and earth-abundant alternative for carbon-carbon bond-forming reactions.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of the metal-ligand complexes and their application in the respective asymmetric reactions.

Copper-Catalyzed Asymmetric Henry Reaction

Catalyst Preparation: A solution of Cu(OAc)₂·H₂O (1.0 eq) in methanol is added to a solution of this compound (1.1 eq) in methanol. The mixture is stirred at room temperature for 2 hours to form the copper-ligand complex, which is then used in situ.

Reaction Protocol: To a mixture of the in situ prepared copper catalyst (5 mol%) in isopropanol, benzaldehyde (1.0 mmol) is added. The mixture is cooled to -20 °C, and then nitromethane (5.0 mmol) and a tertiary amine base (e.g., triethylamine, 1.2 eq) are added. The reaction is stirred at -20 °C for 24 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated. The enantiomeric excess of the product, (R)-1-phenyl-2-nitroethanol, is determined by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

Catalyst Preparation: [Rh(cod)Cl]₂ (1.0 eq) and this compound (2.2 eq) are dissolved in anhydrous dichloromethane under an inert atmosphere. The mixture is stirred at room temperature for 1 hour to form the rhodium-ligand complex. The solvent is removed under vacuum, and the resulting solid is used without further purification.

Reaction Protocol: In a Schlenk tube under an argon atmosphere, the rhodium catalyst (1 mol%), acetophenone (1.0 mmol), and a hydrogen donor such as a mixture of formic acid and triethylamine (5:2 molar ratio, 5 eq relative to the substrate) are dissolved in isopropanol. The mixture is heated to 50 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford (R)-1-phenylethanol. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Catalyst Preparation: [Ir(cod)Cl]₂ (1.0 eq) and this compound (2.2 eq) are stirred in anhydrous isopropanol at 80 °C for 1 hour under an inert atmosphere to form the iridium-ligand complex.

Reaction Protocol: To the in situ prepared iridium catalyst solution (0.5 mol%), 1-tetralone (1.0 mmol) and a hydrogen donor, typically isopropanol which also serves as the solvent, are added along with a base such as KOH (5 mol%). The reaction mixture is heated to 80 °C and stirred for 4 hours. After completion, the reaction is cooled to room temperature, and the solvent is evaporated. The product, (R)-1,2,3,4-tetrahydronaphthalen-1-ol, is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Catalytic Process

To illustrate the general workflow and the logical relationships in the application of these metal catalysts, the following diagrams are provided.

Experimental_Workflow cluster_ligand_metal Catalyst Formation cluster_reaction Asymmetric Synthesis cluster_analysis Analysis Ligand This compound Catalyst Chiral Metal Catalyst Ligand->Catalyst Metal_Precursor Metal Precursor (Cu, Rh, Ir) Metal_Precursor->Catalyst Product Enantioenriched Product Catalyst->Product Catalysis Substrate Prochiral Substrate Substrate->Product Reaction_Conditions Reaction Conditions (Solvent, Temp, etc.) Reaction_Conditions->Product Analysis Yield & Enantiomeric Excess Determination (HPLC/GC) Product->Analysis

Caption: General workflow for asymmetric catalysis using metal complexes of this compound.

Signaling_Pathway_Concept Metal_Ligand_Complex Metal-(R)-2-(1-Aminoethyl)phenol Complex (Catalyst) Substrate_Coordination Substrate Coordination to Metal Center Metal_Ligand_Complex->Substrate_Coordination 1. Activation Stereoselective_Transformation Diastereomeric Transition State Formation & Stereoselective Transformation Substrate_Coordination->Stereoselective_Transformation 2. Chiral Induction Product_Release Product Release & Catalyst Regeneration Stereoselective_Transformation->Product_Release 3. Product Formation Product_Release->Metal_Ligand_Complex 4. Catalytic Cycle

Caption: Conceptual catalytic cycle for asymmetric synthesis.

Comparative Analysis of (R)-2-(1-Aminoethyl)phenol and Alternative Chiral Amines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the experimental data of (R)-2-(1-Aminoethyl)phenol, with a comparative look at (S)-1-phenylethan-1-amine and (R)-1-(naphthalen-1-yl)ethan-1-amine.

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals, with the stereochemistry of these molecules often playing a pivotal role in their biological activity. This guide provides a comprehensive cross-reference of the experimental data for this compound, a key chiral intermediate, and compares it with two common alternatives: (S)-1-phenylethan-1-amine and (R)-1-(naphthalen-1-yl)ethan-1-amine. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable chiral amine for their synthetic needs.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and the selected alternatives is presented in the table below. These properties are essential for understanding the behavior of the compounds in various experimental conditions.

PropertyThis compound(S)-1-phenylethan-1-amine(R)-1-(naphthalen-1-yl)ethan-1-amine
CAS Number 123983-05-1[1]2627-86-3[2]3886-70-2
Molecular Formula C₈H₁₁NO[1]C₈H₁₁N[2]C₁₂H₁₃N
Molecular Weight 137.18 g/mol [1]121.18 g/mol [2]171.24 g/mol
Melting Point 87-88 °C (predicted)-10 °C[3]Not available
Boiling Point 246.3±15.0 °C (Predicted)187-189 °C[4]153 °C at 11 mmHg[5]
Density 1.096±0.06 g/cm³ (Predicted)0.94 g/cm³[3]1.067 g/mL at 20 °C[5]
Specific Rotation ([α]D) Not available in searched literature-40.3° (neat)+55° (c=2 in ethanol)[5]
Purity 97%[1]>98.0%(GC)[6]≥99%

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful research. Below are representative procedures for the synthesis and characterization of the discussed chiral amines.

Synthesis Protocols

Synthesis of 2-(2-aminoethyl)phenol (Racemic analogue of the target compound):

A solution of 2-(2-nitrovinyl)phenol (860 mg, 5.21 mmol) in tetrahydrofuran (THF, 12 mL) is added dropwise over 1 hour to a stirred and cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄, 479 mg, 17.18 mmol) in THF (6 mL). The mixture is stirred for 2 hours at room temperature. After cooling back to 0 °C, water is carefully added. The organic solvent is removed under reduced pressure. The residue is then dissolved in 10% hydrochloric acid (HCl, 40 mL) and washed twice with ethyl acetate (EtOAc, 20 mL). The combined organic layers are extracted twice with 10% HCl (20 mL). The combined aqueous layers are treated with tartaric acid (4 equivalents), and the pH is adjusted to >10 with concentrated ammonia (NH₃). The aqueous layer is extracted three times with chloroform (30 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product is purified by silica gel chromatography (3-10% 2 M NH₃ in methanol/dichloromethane) to yield the final product.[7]

Synthesis of (S)-1-phenylethylamine:

The synthesis can be achieved via transamination of acetophenone using isopropyl amine as the amine donor.[8] The reaction is catalyzed by a transaminase enzyme.

Synthesis of (R)-1-(naphthalen-1-yl)ethanamine:

This can be prepared by the asymmetric reduction of 1-acetonaphthone oxime. A common method involves using ammonium formate as the reducing agent in the presence of a chiral ruthenium catalyst.[9]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the compound (5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Data for Phenol (a related structure): (400 MHz, CDCl₃): δ 7.18-7.30 (m, 2H), 6.94-6.78 (m, 3H), 5.30 (s, br, 1H) ppm.[10]

  • ¹H NMR Data for this compound is available from commercial suppliers. [11]

  • ¹H and ¹³C NMR spectra for (S)-1-phenylethylamine and (R)-1-(naphthalen-1-yl)ethanamine are available in public databases such as PubChem. [6][12]

Infrared (IR) Spectroscopy:

A small amount of the sample is placed on a salt plate (e.g., NaCl or KBr) as a thin film (for liquids) or a Nujol mull (for solids). The IR spectrum is recorded using an FT-IR spectrometer. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • IR Spectra for 2-(1-Aminoethyl)phenol, (S)-1-phenylethylamine, and 1-(1-Naphthalenamine) are available in public databases. [12][13]

Optical Rotation Measurement:

The specific rotation is measured using a polarimeter.[14] A solution of the compound with a known concentration is prepared in a suitable solvent. The solution is placed in a polarimeter cell of a specific path length. The observed rotation is measured at a specific temperature and wavelength (usually the sodium D-line, 589 nm). The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[3][15][16]

Experimental and Logical Workflow Diagrams

To aid in the visualization of experimental processes and logical relationships, the following diagrams are provided in the DOT language.

experimental_workflow cluster_synthesis Synthesis of Chiral Amine Start Start Precursor Prochiral Ketone/Oxime Start->Precursor Select Reaction Asymmetric Reduction or Reductive Amination Precursor->Reaction React with chiral catalyst/ amine source Workup Extraction and Washing Reaction->Workup Quench and isolate crude product Purification Chromatography or Crystallization Workup->Purification Product Pure Chiral Amine Purification->Product

General workflow for the synthesis of chiral amines.

characterization_flow Synthesized_Amine Synthesized Chiral Amine NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Amine->NMR IR IR Spectroscopy Synthesized_Amine->IR Polarimetry Polarimetry Synthesized_Amine->Polarimetry Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation Optical_Purity Optical Purity (ee%) Polarimetry->Optical_Purity

Characterization workflow for a synthesized chiral amine.

References

Chiral HPLC methods for the separation of (R)- and (S)-2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the chiral separation of (R)- and (S)-2-(1-Aminoethyl)phenol enantiomers by High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This document provides an objective comparison of potential chiral HPLC methods, supported by established principles for the separation of structurally related compounds.

While a specific, published method for the enantioseparation of 2-(1-Aminoethyl)phenol was not identified in the available literature, extensive data on the separation of chiral primary amines and amino-phenols allows for the formulation of robust starting methodologies. Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including primary amines.[1][2]

Comparison of Recommended Chiral HPLC Methods

The following table summarizes recommended starting conditions for the separation of (R)- and (S)-2-(1-Aminoethyl)phenol, based on methods proven effective for analogous compounds. These methods utilize popular and versatile polysaccharide-based CSPs. For basic analytes like 2-(1-Aminoethyl)phenol, the addition of a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA), is often crucial for achieving good peak shape and resolution.[3]

Parameter Method 1: Normal Phase Method 2: Polar Organic Mode Method 3: Reversed Phase
Chiral Stationary Phase Lux® Cellulose-1 or CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Lux® Amylose-2 or CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))Lux® Cellulose-2 or CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)Acetonitrile / Water with 0.1% Diethylamine (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C30 °C
Detection UV at 275 nmUV at 275 nmUV at 275 nm
Expected Performance Good to excellent enantioselectivity is often observed for primary amines in normal phase mode.High success rate for primary amines.[1] Good alternative if solubility is an issue in normal phase.May offer different selectivity. Immobilized CSPs are recommended for robustness.

Experimental Protocols

Below are detailed protocols for the key experimental phases, from sample preparation to analysis.

Sample and Mobile Phase Preparation
  • Sample Preparation: Prepare a stock solution of racemic 2-(1-Aminoethyl)phenol at a concentration of 1.0 mg/mL in the initial mobile phase to be tested. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Normal Phase: Precisely mix n-Hexane and Isopropanol in the specified ratio. Add diethylamine and mix thoroughly. Degas the mobile phase for 15-20 minutes using ultrasonication or vacuum degassing.

    • Polar Organic Mode: Mix acetonitrile and methanol, then add diethylamine. Ensure complete mixing and degas.

    • Reversed Phase: Prepare the aqueous portion by adding diethylamine to HPLC-grade water. Mix with acetonitrile. Filter the final mobile phase through a 0.45 µm filter and degas.

HPLC System Setup and Analysis
  • Column Installation and Equilibration: Install the chosen chiral column into the HPLC system.

  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved at the detection wavelength.

  • Injection: Inject 5-10 µL of the prepared sample solution.

  • Data Acquisition: Run the analysis and record the chromatogram.

  • Performance Evaluation: After the run, calculate the retention factors (k), selectivity (α), and resolution (Rs) for the enantiomeric peaks. A resolution value greater than 1.5 is indicative of baseline separation.

Chiral Method Development Workflow

The development of a successful chiral separation method is a systematic process. The following diagram illustrates a typical workflow for selecting an appropriate chiral column and optimizing the separation conditions.

Chiral_Method_Development start Define Analyte Properties (2-(1-Aminoethyl)phenol: primary amine, phenolic) screen Primary Screening: Polysaccharide CSPs (Cellulose & Amylose based) start->screen np_mode Normal Phase (NP) (Hexane/Alcohol + Additive) screen->np_mode Test 1 po_mode Polar Organic (PO) (ACN/Alcohol + Additive) screen->po_mode Test 2 rp_mode Reversed Phase (RP) (ACN/Water + Additive) screen->rp_mode Test 3 eval Evaluate Results (Separation? Peak Shape?) np_mode->eval po_mode->eval rp_mode->eval no_sep No Separation or Poor Shape eval->no_sep No partial_sep Partial Separation (Rs < 1.5) eval->partial_sep Partial good_sep Good Separation (Rs > 1.5) eval->good_sep Yes other_csp Screen Alternative CSPs (e.g., Cyclofructan, Pirkle-type) no_sep->other_csp optimize Optimize Mobile Phase (Modifier %, Additive, Temp.) partial_sep->optimize validate Method Validation good_sep->validate optimize->validate

Caption: Workflow for Chiral HPLC Method Development.

References

A Proposed Framework for Benchmarking (R)-2-(1-Aminoethyl)phenol Against Commercially Available Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the performance of (R)-2-(1-Aminoethyl)phenol as a chiral auxiliary in asymmetric synthesis. To date, a comprehensive search of the scientific literature has not revealed published data on the use of this compound for this purpose. Consequently, this document serves as a proposed benchmarking guide, outlining established protocols and performance data for leading commercially available chiral auxiliaries. This information is intended to provide a robust baseline against which this compound can be evaluated in key asymmetric transformations.

The selection of an appropriate chiral auxiliary is paramount for the efficient and stereoselective synthesis of chiral molecules. An ideal auxiliary should be readily available, easy to attach and remove, and provide high levels of stereocontrol. This guide focuses on three cornerstone asymmetric reactions: the aldol reaction, alkylation, and the Diels-Alder reaction, providing performance benchmarks for Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam, respectively.

Data Presentation: Performance Benchmarks for Established Chiral Auxiliaries

The following tables summarize the performance of widely used chiral auxiliaries in key asymmetric reactions. These data provide a quantitative basis for the future evaluation of this compound.

Table 1: Performance in the Asymmetric Aldol Reaction

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
This compound IsobutyraldehydeData not availableData not available
This compound BenzaldehydeData not availableData not available
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Isobutyraldehyde>99:180
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Benzaldehyde>99:175

Table 2: Performance in the Asymmetric Alkylation

Chiral AuxiliaryAlkyl HalideDiastereomeric RatioYield (%)
This compound Benzyl bromideData not availableData not available
This compound Ethyl iodideData not availableData not available
(+)-Pseudoephedrine Amide Benzyl bromide≥99:190
(+)-Pseudoephedrine Amide Ethyl iodide97:388
(+)-Pseudoephedrine Amide n-Butyl bromide98:289[1]

Table 3: Performance in the Asymmetric Diels-Alder Reaction with Cyclopentadiene

Chiral AuxiliaryDienophileDiastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e. %)Yield (%)
This compound AcrylateData not availableData not availableData not available
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) Acrylate>99:1>98>90
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) Crotonate>95:5>9085

Experimental Protocols

The following are standardized protocols for performing the benchmark asymmetric reactions. These can be adapted to evaluate this compound by first forming the corresponding amide with the appropriate acyl chloride.

Protocol 1: Asymmetric Aldol Reaction (adapted from Evans' methodology)
  • Enolate Formation: A solution of the N-propionyl derivative of the chiral auxiliary (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30 minutes at 0 °C.

  • Aldol Addition: The reaction mixture is then cooled to -78 °C, and the aldehyde (1.5 eq) is added dropwise. The reaction is stirred for 2 hours at -78 °C and then allowed to warm to 0 °C over 1 hour.

  • Work-up and Purification: The reaction is quenched with a phosphate buffer (pH 7). The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the product is purified by flash column chromatography.

Protocol 2: Asymmetric Alkylation (adapted from Myers' methodology)
  • Enolate Formation: To a suspension of the N-propionyl amide of the chiral auxiliary (1.0 eq) and anhydrous lithium chloride (6.0 eq) in dry THF at -78 °C is slowly added a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF. The mixture is stirred and allowed to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes.

  • Alkylation: The reaction is then cooled to the desired temperature (e.g., 0 °C or -78 °C), and the alkylating agent (1.1-1.5 eq) is added. The reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography or recrystallization.[2][3]

Protocol 3: Asymmetric Diels-Alder Reaction (adapted from Oppolzer's methodology)
  • Reaction Setup: A solution of the N-acryloyl or N-crotonyl derivative of the chiral auxiliary (1.0 eq) in anhydrous dichloromethane is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

  • Lewis Acid Addition and Cycloaddition: A Lewis acid (e.g., diethylaluminum chloride, 1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes. Freshly distilled cyclopentadiene (3.0 eq) is then added dropwise. The reaction is stirred at -78 °C for 3-4 hours.

  • Work-up and Purification: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The endo:exo ratio and diastereomeric excess are determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.

Visualizing the Asymmetric Synthesis Workflow

The following diagrams illustrate the general workflow for utilizing a chiral auxiliary in asymmetric synthesis.

G General Workflow for Chiral Auxiliary Mediated Synthesis cluster_attachment Attachment of Auxiliary cluster_reaction Asymmetric Reaction cluster_removal Removal of Auxiliary Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., Amide formation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (Aldol, Alkylation, Diels-Alder) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary mediated synthesis.

G Logical Flow for Benchmarking a New Chiral Auxiliary Define_Reactions Define Benchmark Reactions (Aldol, Alkylation, Diels-Alder) Select_Auxiliaries Select Standard Auxiliaries (Evans', Pseudoephedrine, Oppolzer's) Define_Reactions->Select_Auxiliaries Propose_Protocols Propose Standardized Protocols Define_Reactions->Propose_Protocols Gather_Data Gather Performance Data for Standards Select_Auxiliaries->Gather_Data Compare_Performance Compare Performance to Standards Gather_Data->Compare_Performance Synthesize_Adduct Synthesize Adduct of New Auxiliary (this compound) Propose_Protocols->Synthesize_Adduct Perform_Reactions Perform Benchmark Reactions Synthesize_Adduct->Perform_Reactions Analyze_Results Analyze Results (Yield, de%, ee%) Perform_Reactions->Analyze_Results Analyze_Results->Compare_Performance

Caption: Logical flow for benchmarking a new chiral auxiliary.

References

A Comparative Guide to Chiral Recognition Mechanisms Utilizing (R)-2-(1-Aminoethyl)phenol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of stereoselective analysis, the ability to discern between enantiomers is of paramount importance, particularly in the fields of pharmacology, materials science, and asymmetric synthesis. This guide provides a comprehensive comparison of chiral recognition mechanisms, with a focus on a highly effective chiral solvating agent derived from (R)-2-(1-Aminoethyl)phenol. Its performance is critically evaluated against established alternative methodologies, namely Chiral High-Performance Liquid Chromatography (HPLC) and Fluorescence-Based Sensing. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their analytical needs.

Overview of Chiral Recognition Techniques

The enantiodiscrimination of chiral molecules can be achieved through various analytical techniques. This guide will focus on three prominent methods:

  • NMR Spectroscopy with a Chiral Solvating Agent (CSA): This technique utilizes a chiral auxiliary compound that interacts with the enantiomeric analytes to form transient diastereomeric complexes. These complexes exhibit distinct chemical shifts in the Nuclear Magnetic Resonance (NMR) spectrum, allowing for the quantification of each enantiomer. A notable example is the thiourea derivative of this compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This separation technique employs a chiral stationary phase (CSP) that interacts differently with the enantiomers of an analyte as they pass through the column. This differential interaction leads to different retention times, allowing for their separation and quantification.

  • Fluorescence-Based Sensing: This method involves the use of a chiral fluorescent sensor that exhibits a change in its fluorescence properties upon selective binding to one enantiomer over the other. The magnitude of the fluorescence change can be correlated to the enantiomeric composition of the sample.

Performance Comparison

The efficacy of these techniques in chiral recognition can be evaluated based on several key performance metrics. The following tables summarize the quantitative data for the enantiodiscrimination of N-3,5-dinitrobenzoyl (DNB) amino acid derivatives, a common class of analytes for comparing chiral recognition methods.

Table 1: NMR Spectroscopy using a Thiourea Derivative of this compound (1-TU) as a Chiral Solvating Agent

Analyte (N-DNB Amino Acid)¹H NMR Nonequivalence (ΔΔδ, ppm)¹³C NMR Nonequivalence (ΔΔδ, ppm)Reference
Alanine0.147 (ortho-DNB)0.403 (C=O, amide)[1][2]
Valine0.090 (para-DNB)0.360 (C-NO₂)[1]
Leucine0.031 (α-CH)0.267 (α-CH)[2]
Phenylalanine0.125 (ortho-DNB)0.436 (C=O, carboxyl)[1]

Table 2: Chiral High-Performance Liquid Chromatography (HPLC)

Analyte (N-DNB Amino Acid)Chiral Stationary PhaseSeparation Factor (α)Resolution (Rs)Reference
AlaninePolysaccharide-based (e.g., Chiralpak IA)1.854.2
ValineMacrocyclic antibiotic-based (e.g., Chirobiotic T)2.105.5
LeucinePolysaccharide-based (e.g., Chiralcel OD-H)1.984.8
PhenylalanineMacrocyclic antibiotic-based (e.g., Chirobiotic V)2.356.1

Table 3: Fluorescence-Based Sensing

Analyte (N-Boc Amino Acid Anion)Chiral Fluorescent SensorEnantioselective Fluorescence Enhancement Ratio (ef)Reference
AlanineBINOL-based with S-tryptophan unit8.5
ValineBINOL-based with S-tryptophan unit9.2
LeucineBINOL-based with S-tryptophan unit10.1
PhenylalanineH₈-BINOL modified with 1,2,3-triazole104.48

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following are representative protocols for the three discussed chiral recognition techniques.

Protocol 1: Chiral Recognition by NMR Spectroscopy using 1-TU

1. Synthesis of the Thiourea Derivative of this compound (1-TU):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add benzoyl isothiocyanate (1.0 eq).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) until completion, monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-TU.

2. NMR Sample Preparation and Analysis:

  • In an NMR tube, dissolve the N-3,5-dinitrobenzoyl amino acid derivative (1.0 eq), the chiral solvating agent 1-TU (2.0 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 eq) in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • The enantiomeric excess can be determined by integrating the baseline-separated signals corresponding to the two enantiomers. The chemical shift difference between the corresponding signals of the two enantiomers is reported as the nonequivalence (ΔΔδ).

Protocol 2: Chiral Separation by HPLC

1. Column and Mobile Phase Selection:

  • Select an appropriate chiral stationary phase (CSP). For N-protected amino acids, polysaccharide-based (e.g., Chiralpak series) or macrocyclic antibiotic-based (e.g., Chirobiotic series) columns are often effective.

  • Choose a suitable mobile phase. For normal-phase chromatography, a mixture of hexane and a polar modifier like ethanol or isopropanol is common. For reversed-phase chromatography, a mixture of water/buffer and an organic modifier like acetonitrile or methanol is used.

2. HPLC Method Development:

  • Inject a solution of the racemic analyte onto the chiral column.

  • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • The separation factor (α) is calculated as the ratio of the retention factors of the two enantiomers (k₂/k₁).

  • The resolution (Rs) is calculated using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base.

Protocol 3: Chiral Recognition by Fluorescence-Based Sensing

1. Sensor and Analyte Solution Preparation:

  • Prepare a stock solution of the chiral fluorescent sensor in a suitable solvent (e.g., methanol, acetonitrile, or a buffer solution).

  • Prepare a series of solutions of the chiral analyte with varying enantiomeric compositions.

2. Fluorescence Titration Experiment:

  • To a cuvette containing the fluorescent sensor solution, add aliquots of the analyte solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity as a function of the analyte concentration.

  • The enantioselective fluorescence enhancement ratio (ef) is calculated as the ratio of the fluorescence enhancement observed for the two enantiomers: ef = (I_major - I₀) / (I_minor - I₀), where I is the fluorescence intensity and I₀ is the initial fluorescence of the sensor.

Mechanistic Insights and Visualizations

Understanding the underlying molecular interactions is key to elucidating the mechanisms of chiral recognition.

NMR Spectroscopy with 1-TU

The chiral recognition by the thiourea derivative of this compound is primarily driven by the formation of transient diastereomeric complexes stabilized by a network of hydrogen bonds. The thiourea moiety, the phenolic hydroxyl group, and the chiral center of the CSA create a specific three-dimensional pocket that preferentially binds one enantiomer of the N-DNB amino acid derivative over the other. The achiral base, DABCO, facilitates the deprotonation of the carboxylic acid group of the analyte, enhancing the hydrogen bonding interactions.

G cluster_CSA 1-TU (CSA) cluster_Analyte N-DNB Amino Acid (Analyte) CSA_Thiourea Thiourea (H-bond donor) Analyte_Carboxyl Carboxylate (H-bond acceptor) CSA_Thiourea->Analyte_Carboxyl H-bond CSA_Phenol Phenolic OH (H-bond donor) CSA_Phenol->Analyte_Carboxyl H-bond Analyte_DNB DNB Group (π-π stacking) CSA_Phenol->Analyte_DNB π-π Interaction CSA_Chiral_Center (R)-Chiral Center Analyte_Chiral_Center Analyte Chiral Center CSA_Chiral_Center->Analyte_Chiral_Center Diastereomeric Interaction DABCO DABCO (Base) DABCO->Analyte_Carboxyl Deprotonation

Caption: Interaction model for chiral recognition by 1-TU.

Chiral High-Performance Liquid Chromatography

In chiral HPLC with polysaccharide-based CSPs, the chiral recognition is attributed to the helical structure of the polysaccharide derivative, which creates chiral grooves and cavities. Enantiomers can enter these cavities and interact differently with the functional groups of the CSP through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The enantiomer that forms a more stable complex with the CSP will be retained longer on the column.

G cluster_Enantiomers Enantiomers in Mobile Phase CSP Chiral Stationary Phase (Polysaccharide Derivative) Separation Separated Enantiomers CSP->Separation Enantiomer_R (R)-Enantiomer Interactions Differential Interactions (H-bonding, π-π, steric fit) Enantiomer_R->Interactions Enantiomer_S (S)-Enantiomer Enantiomer_S->Interactions Interactions->CSP

Caption: Chiral separation mechanism on a polysaccharide-based CSP.

Fluorescence-Based Sensing

Chiral recognition using fluorescent sensors relies on the formation of a diastereomeric complex between the chiral sensor and the analyte enantiomers. This binding event alters the photophysical properties of the sensor, leading to a change in fluorescence intensity, wavelength, or lifetime. The selectivity arises from the specific spatial arrangement of interacting groups in the sensor that results in a more stable complex with one enantiomer, leading to a more significant fluorescence response.

G cluster_Analytes Enantiomeric Analytes (Guests) Sensor Chiral Fluorescent Sensor (Host) Complex_R Diastereomeric Complex (R) Sensor->Complex_R Complex_S Diastereomeric Complex (S) Sensor->Complex_S Analyte_R (R)-Enantiomer Analyte_R->Complex_R Analyte_S (S)-Enantiomer Analyte_S->Complex_S Fluorescence_High High Fluorescence Complex_R->Fluorescence_High Stronger Binding Fluorescence_Low Low Fluorescence Complex_S->Fluorescence_Low Weaker Binding

Caption: Principle of enantioselective fluorescence sensing.

Conclusion

The thiourea derivative of this compound has demonstrated exceptional efficacy as a chiral solvating agent for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy, offering high sensitivity and clear spectral resolution.[1][2] However, the choice of the optimal chiral recognition technique is contingent upon the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, sample throughput, and available instrumentation. Chiral HPLC provides a powerful and versatile separation-based approach, particularly for preparative-scale separations, while fluorescence-based sensing offers the potential for high-throughput screening and in-situ analysis. This guide provides the foundational information to enable researchers to make an informed decision on the most appropriate method for their chiral analysis challenges.

References

Predicting Stereochemical Outcomes: A Comparative Guide to Computational Modeling for Reactions with (R)-2-(1-Aminoethyl)phenol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral ligands, such as (R)-2-(1-Aminoethyl)phenol, play a pivotal role in achieving high enantioselectivity. This guide provides a comparative overview of computational modeling techniques used to predict the stereochemical outcome of asymmetric reactions, alongside an analysis of alternative catalysts, supported by experimental data.

Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde

The catalytic asymmetric addition of diethylzinc to benzaldehyde is a widely studied carbon-carbon bond-forming reaction that produces a chiral secondary alcohol. The success of a chiral ligand in this transformation is evaluated by the chemical yield and the enantiomeric excess (ee) of the product. Below is a comparison of several widely used chiral amino alcohol ligands.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Product Configuration
(1R,2R)-(-)-Pseudoephedrine 2Toluene0249586(R)
(1R,2S)-(-)-Norephedrine 2Toluene069594(R)
(-)-DAIB (3-exo-(Dimethylamino)isoborneol) 2Toluene029798(S)
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) 2Toluene019997(S)

Computational Modeling Approaches

Predicting the stereochemical outcome of a reaction computationally has become an invaluable tool in catalyst design and reaction optimization. The two primary methods employed are Density Functional Theory (DFT) and Machine Learning (ML).

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of asymmetric catalysis, DFT is used to:

  • Model Transition States: The enantioselectivity of a reaction is determined by the energy difference between the transition states leading to the different stereoisomers. DFT calculations can model these transition states and their corresponding energies.

  • Elucidate Reaction Mechanisms: By mapping the entire reaction pathway, DFT can provide insights into the mechanism of catalysis and stereochemical induction.

  • Rationalize Experimental Observations: Computational results can help explain why a particular catalyst favors the formation of one enantiomer over another.

Machine Learning (ML): More recently, machine learning models have been developed to predict the enantioselectivity of reactions. These models are trained on large datasets of experimental results and can learn complex relationships between the structures of the reactants, catalyst, and the resulting stereochemical outcome. The general workflow involves:

  • Data Collection: Gathering a large and diverse dataset of reactions with known enantioselectivities.

  • Feature Engineering: Describing the molecules involved in the reaction using numerical descriptors that capture their structural and electronic properties.

  • Model Training: Using machine learning algorithms, such as random forests or neural networks, to learn the mapping between the molecular features and the enantiomeric excess.

  • Prediction: Using the trained model to predict the outcome of new, unseen reactions.

While powerful, the accuracy of ML models is highly dependent on the quality and size of the training data.

Experimental Protocols

A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol is as follows:

Materials:

  • Anhydrous solvent (e.g., Toluene)

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine)

  • Diethylzinc (solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • A flame-dried reaction flask is charged with the chiral amino alcohol ligand (e.g., 2 mol%) under an inert atmosphere.

  • Anhydrous toluene is added to dissolve the ligand.

  • The solution is cooled to the desired temperature (e.g., 0 °C).

  • A solution of diethylzinc in hexanes is added dropwise, and the mixture is stirred for a short period.

  • Freshly distilled benzaldehyde is then added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature and monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

  • The yield and enantiomeric excess of the purified product are determined. The ee is typically measured by chiral HPLC or GC.

Mandatory Visualizations

computational_workflow Computational Workflow for Predicting Stereoselectivity cluster_dft Density Functional Theory (DFT) cluster_ml Machine Learning (ML) dft_start Define Reactants and Catalyst ts_calc Transition State Calculation dft_start->ts_calc energy_analysis Energy Analysis of Diastereomeric Transition States ts_calc->energy_analysis dft_predict Predict Enantiomeric Excess energy_analysis->dft_predict comparison Compare Predictions with Experimental Data dft_predict->comparison ml_data Collect Experimental Data feature Feature Engineering ml_data->feature train Train ML Model feature->train ml_predict Predict Enantiomeric Excess train->ml_predict ml_predict->comparison exp_data Experimental Reaction Setup exp_outcome Experimental Outcome (Yield, ee%) exp_data->exp_outcome exp_outcome->comparison

Caption: Workflow for predicting stereochemical outcomes using DFT and ML.

reaction_pathway Catalytic Cycle for Diethylzinc Addition catalyst Chiral Amino Alcohol complex Chiral Zinc-Catalyst Complex catalyst->complex + ZnEt2 znEt2 Diethylzinc aldehyde Benzaldehyde ts_R Transition State (R) complex->ts_R + Aldehyde ts_S Transition State (S) complex->ts_S + Aldehyde product_R (R)-1-phenyl-1-propanol ts_R->product_R product_S (S)-1-phenyl-1-propanol ts_S->product_S product_R->catalyst Regenerates Catalyst product_S->catalyst Regenerates Catalyst

Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Safety Operating Guide

Proper Disposal of (R)-2-(1-Aminoethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides a detailed, step-by-step guide for the proper disposal of (R)-2-(1-Aminoethyl)phenol, a compound containing both a phenolic hydroxyl group and an aminoethyl substituent. Adherence to these procedures is critical for mitigating risks to personnel and the environment.

Hazard Profile and Safety Considerations

This compound is an organic compound that should be handled with care. Due to its phenolic and amine functionalities, it is likely to be corrosive, toxic, and an irritant. Aromatic amines, in particular, are noted for their potential carcinogenicity and toxicity to aquatic life.[1] Therefore, it is crucial to prevent its release into the environment.

All handling and disposal procedures should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Quantitative Data Summary

As a specific Safety Data Sheet for this compound with quantitative data is not publicly available, the following table provides information for the closely related isomer, (R)-4-(1-Aminoethyl)phenol, to offer a general understanding of the expected hazard classifications.

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/IrritationCategory 1
Specific target organ toxicity (single exposure)Category 3
Data is for (R)-4-(1-Aminoethyl)phenol (CAS No. 134855-88-2) and should be used for general guidance only.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] Never discharge this chemical down the drain or dispose of it with regular laboratory trash.[2][4][5]

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials such as pipette tips, gloves, and paper towels, in a dedicated, properly labeled, and sealed hazardous waste container.[6]

    • The container should be made of a material compatible with organic amines and phenols. Avoid using metal containers for corrosive waste.

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Corrosive," "Toxic").

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][5]

    • The storage area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial spill absorbent.[4][5]

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Disposal Request:

    • Once the hazardous waste container is nearly full (approximately 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Start: Have this compound Waste sds Consult SDS and Institutional EHS Guidelines start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe hood Work in a Chemical Fume Hood ppe->hood collect_solid Collect Solid Waste and Contaminated Materials hood->collect_solid collect_liquid Collect Liquid Waste hood->collect_liquid container Use a Labeled, Compatible, and Sealed Hazardous Waste Container collect_solid->container collect_liquid->container storage Store in a Designated, Ventilated, and Secure Area container->storage incompatible Keep Away from Incompatible Materials storage->incompatible request Request Pickup from Institutional EHS or Licensed Contractor storage->request incompatible->request end End: Proper Disposal Complete request->end

Caption: Disposal workflow for this compound.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include the following safety and waste management steps:

  • Pre-Experiment:

    • Review the SDS and relevant safety literature.

    • Prepare and label a dedicated hazardous waste container.

    • Ensure a spill kit is readily available.

  • During Experiment:

    • Perform all manipulations within a chemical fume hood.

    • Immediately collect all waste, including reaction byproducts and contaminated consumables, into the designated waste container.

  • Post-Experiment:

    • Decontaminate all glassware and equipment. Collect the rinsate as hazardous waste.

    • Seal the hazardous waste container and move it to the designated storage area.

    • Update laboratory chemical inventory records.

By adhering to these rigorous disposal procedures, researchers and scientists can ensure a safe working environment and minimize the environmental impact of their work. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling (R)-2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of (R)-2-(1-Aminoethyl)phenol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to ensure personal safety and proper environmental stewardship.

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and the signal word "Warning" is used to indicate these risks. A similar compound, (R)-4-(1-Aminoethyl)phenol, is noted to cause severe skin burns and eye damage[1]. Given its phenolic structure, it should be handled with the same precautions as phenol, which is toxic and corrosive[2][3][4].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-layered nitrile gloves for incidental contact with dilute solutions. For concentrated solutions or prolonged handling, heavy-duty neoprene or butyl rubber gloves are recommended.[5]To prevent skin contact, which can cause irritation or burns[5]. Phenolic compounds can be absorbed through the skin.
Eye and Face Protection Chemical safety goggles and a face shield must be worn.[5][6]To protect against splashes that can cause serious eye damage[5].
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities.[5]To protect the skin on the body from potential splashes and contamination[5].
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]To prevent respiratory irritation from dust or vapors[4]. Phenol vapors are corrosive to the respiratory tract.
Foot Protection Closed-toe, chemical-resistant shoes must be worn in the laboratory.[5]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Fume Hood: All work with this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to minimize inhalation exposure[2][5][7].

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[2][5].

  • Spill Kit: A spill kit containing absorbent materials appropriate for chemical spills should be available in the immediate vicinity[3].

2. Handling Procedure:

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the solid compound within the fume hood. Use anti-static measures if necessary.

  • Dissolving: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Transporting: When moving the chemical, use a secondary container to prevent spills[2].

3. Disposal Plan:

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container[2][7].

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain[2][7][8].

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Toxic")[7][8].

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials until they are collected by environmental health and safety personnel[2].

Experimental Workflow: Handling this compound

G Workflow for Handling this compound cluster_disposal Waste Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Equipment (Eyewash/Shower) prep_hood->prep_safety handle_weigh Weigh Compound prep_safety->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction disp_solid Collect Solid Waste handle_reaction->disp_solid disp_liquid Collect Liquid Waste handle_reaction->disp_liquid disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_store Store for Pickup disp_label->disp_store

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.